Pyrenolide C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76353-69-0 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(2R,4S,5E,8Z)-4-hydroxy-2-methyl-3,4-dihydro-2H-oxecine-7,10-dione |
InChI |
InChI=1S/C10H12O4/c1-7-6-9(12)3-2-8(11)4-5-10(13)14-7/h2-5,7,9,12H,6H2,1H3/b3-2+,5-4-/t7-,9-/m1/s1 |
InChI Key |
JWBPDRMVPZPOHO-RQBIMOGRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](/C=C/C(=O)/C=C\C(=O)O1)O |
Canonical SMILES |
CC1CC(C=CC(=O)C=CC(=O)O1)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Pyrenolide C: A Technical Guide to its Discovery and Isolation from Pyrenophora teres
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Pyrenolide C, a bioactive secondary metabolite produced by the phytopathogenic fungus Pyrenophora teres. This document details the experimental protocols for fungal cultivation and metabolite extraction, summarizes the key quantitative data, and explores the potential biological significance of this 10-membered lactone.
Introduction
Pyrenophora teres, the causal agent of net blotch disease in barley, is a rich source of diverse secondary metabolites. Among these are the pyrenolides, a family of macrolides that includes this compound. First reported in 1980, this compound is a nonenolide, characterized by a 10-membered lactone ring structure. It has demonstrated notable antifungal and morphogenic activities, making it a compound of interest for further investigation in agrochemical and pharmaceutical research. This guide serves as a comprehensive resource for researchers seeking to understand and potentially replicate the isolation and study of this compound.
Discovery and Producing Organism
This compound was first discovered as a minor metabolite produced by the fungus Pyrenophora teres (Diedicke) Drechsler. The producing organism is a significant pathogen of barley, causing a foliar disease known as net blotch, which can lead to substantial crop yield losses. The isolation of this compound was reported by Nukina, Ikeda, and Sassa in 1980, as part of a broader investigation into the morphogenic substances produced by this fungus.
Experimental Protocols
This section details the methodologies for the cultivation of Pyrenophora teres and the subsequent isolation of this compound, based on established protocols.
Cultivation of Pyrenophora teres**
A detailed protocol for the isolation and culture of Pyrenophora teres from infected barley leaves is essential for obtaining the necessary biomass for metabolite extraction.
Materials:
-
Infected barley leaves showing net blotch symptoms
-
Sterilization solution (e.g., 1% sodium hypochlorite)
-
Sterile distilled water
-
Potato Dextrose Agar (PDA) medium
-
Liquid culture medium (e.g., Potato Dextrose Broth)
-
Petri dishes, flasks, and other sterile laboratory glassware
-
Incubator
Procedure:
-
Isolation: Surface-sterilize small sections of infected barley leaves by immersing them in a sterilization solution, followed by several rinses with sterile distilled water.
-
Plating: Place the sterilized leaf sections onto PDA plates.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 20-25°C) until fungal mycelia grow out from the leaf tissue.
-
Pure Culture: Subculture the emergent mycelia onto fresh PDA plates to obtain a pure culture of Pyrenophora teres.
-
Liquid Culture: Inoculate a liquid culture medium with agar plugs from the pure culture.
-
Fermentation: Incubate the liquid culture under controlled conditions (e.g., shaking at 120 rpm, 25°C) for a sufficient period (e.g., 2-3 weeks) to allow for the production of secondary metabolites.
Isolation and Purification of this compound
The following is a generalized protocol for the extraction and chromatographic purification of this compound from the fungal culture.
Materials:
-
Pyrenophora teres liquid culture
-
Organic solvents (e.g., ethyl acetate, methanol, chloroform, hexane)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system (optional, for final purification)
Procedure:
-
Extraction: Separate the fungal mycelium from the culture broth by filtration. Extract the culture filtrate with an appropriate organic solvent, such as ethyl acetate. The mycelium can also be extracted separately with a solvent like methanol.
-
Concentration: Evaporate the solvent from the crude extract under reduced pressure to obtain a concentrated residue.
-
Chromatographic Separation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with increasing concentrations of ethyl acetate).
-
Monitor the fractions using TLC to identify those containing this compound.
-
-
Further Purification: Combine the fractions containing this compound and subject them to further purification steps, such as preparative TLC or HPLC, to obtain the pure compound.
Quantitative Data
Precise quantitative data is crucial for the characterization of this compound. The following tables summarize the key spectroscopic information for this compound.
Table 1: Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂O₄ |
| Mass Spectrometry (m/z) | [M]+ (High Resolution) - Data not available in searched literature |
| Optical Rotation | Data not available in searched literature |
| UV λmax (MeOH) | Data not available in searched literature |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Detailed assignments not available in searched literature |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Detailed assignments not available in searched literature |
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for Isolation of this compound
The following diagram illustrates the general workflow for the isolation and purification of this compound from Pyrenophora teres.
Caption: Workflow for the isolation and analysis of this compound.
Postulated Antifungal Signaling Pathway Interference
While the precise molecular targets of this compound are not yet elucidated, its structural class as a macrolide suggests potential interference with fundamental cellular processes in fungi. Many antifungal macrolides are known to disrupt cell membrane integrity. The following diagram illustrates a hypothetical signaling pathway that could be affected by such disruption.
Caption: Postulated mechanism of this compound's antifungal action.
Biological Activity
This compound has been reported to exhibit antifungal and morphogenic activities.[1] Specifically, it has been shown to cause inhibition of hyphal growth and the formation of irregularly swollen hyphae in other fungi.[1] This suggests that this compound may interfere with processes essential for fungal cell wall synthesis, cell division, or cytoskeletal organization. The broader biological activity profile of this compound, including its potential phytotoxicity and cytotoxicity, remains an area for further investigation.
Conclusion
This compound represents an intriguing natural product from the phytopathogen Pyrenophora teres. This guide has outlined the historical context of its discovery and provided a framework for its isolation and characterization. While the detailed quantitative data and the precise mechanism of action require further research, the information presented here serves as a valuable starting point for scientists and researchers interested in exploring the potential of this compound in the development of new antifungal agents or as a tool for studying fungal biology. The provided workflows and hypothetical pathway diagrams offer a conceptual foundation for future experimental design.
References
The Fungal Origins of Pyrenolide C: A Technical Guide for Researchers
A comprehensive overview of the natural occurrence, biosynthesis, and experimental protocols for the fungal metabolite Pyrenolide C, tailored for researchers, scientists, and drug development professionals.
This compound, a polyketide metabolite, has been identified in several fungal species, where it plays a role in the organism's ecological interactions. This technical guide provides an in-depth look at the fungal sources of this compound, quantitative data on its production, detailed experimental procedures for its isolation and characterization, and an exploration of its biosynthetic pathway.
Natural Occurrence in Fungal Species
This compound has been isolated from a number of filamentous fungi, most notably from species within the genera Pyrenophora and Curvularia.
Table 1: Fungal Species Known to Produce this compound
| Fungal Species | Reference |
| Pyrenophora teres | [1][2] |
| Curvularia sp. | [1] |
| Ascochyta hyalospora |
Pyrenophora teres, a plant pathogen responsible for net blotch disease in barley, is a primary and well-documented producer of this compound.[1][2] The compound has also been identified in cultures of Curvularia species, another genus of plant pathogenic fungi.[1] While less documented, Ascochyta hyalospora has also been reported as a source of this metabolite.
Quantitative Production of this compound
Currently, there is limited publicly available quantitative data on the specific yield of this compound from fungal fermentations. The production of secondary metabolites like this compound is highly dependent on the fungal strain, culture conditions (media composition, pH, temperature, aeration), and fermentation method (e.g., solid-state vs. submerged fermentation). Optimization of these parameters is crucial for maximizing the yield for research and drug development purposes. Further research is needed to establish optimized and scalable production protocols.
Experimental Protocols
Fungal Culture and Fermentation
A general workflow for the cultivation of this compound-producing fungi, such as Pyrenophora teres, is outlined below. This protocol can be adapted and optimized for specific fungal strains and laboratory conditions.
Isolation and Purification of this compound
The following protocol describes a general procedure for the extraction and purification of this compound from a fungal fermentation broth. High-Performance Liquid Chromatography (HPLC) is a key technique for obtaining the pure compound.
Detailed HPLC Purification Protocol:
A reverse-phase HPLC system is typically employed for the purification of polyketides like this compound.
-
Column: A C18 column is a suitable choice.
-
Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, is commonly used. The gradient is programmed to gradually increase the concentration of the organic solvent to elute compounds with increasing hydrophobicity.
-
Detection: A UV detector is used to monitor the elution of compounds. The detection wavelength should be set to the absorbance maximum of this compound.
-
Fraction Collection: Fractions are collected as peaks elute from the column. The purity of the collected fractions should be assessed by analytical HPLC.
Structural Characterization
The definitive identification of this compound is achieved through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Specific chemical shifts and coupling constants for the protons in the molecule. |
| ¹³C NMR | Characteristic chemical shifts for the carbon atoms, including carbonyls and olefinic carbons. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, which aids in confirming the structure. |
Note: Specific spectral data for this compound should be referenced from peer-reviewed literature for accurate comparison.
Biosynthesis of this compound
This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units. The biosynthesis is orchestrated by a large, multi-domain enzyme complex known as a polyketide synthase (PKS).
The biosynthesis of this compound begins with the loading of a starter unit (typically acetyl-CoA) onto the PKS. This is followed by a series of extension steps where malonyl-CoA units are added, and the growing polyketide chain may undergo various degrees of reduction. After the full-length polyketide chain is assembled, it is released from the PKS and can be further modified by a suite of "tailoring" enzymes. These enzymes, which can include P450 monooxygenases, reductases, and cyclases, are responsible for the final structural features of this compound, such as ring formation and the introduction of hydroxyl groups. The genes encoding the PKS and the tailoring enzymes are typically found clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). The identification and characterization of this BGC in Pyrenophora teres is an active area of research.
References
An In-Depth Technical Guide to the Isolation of Secondary Metabolites from Pyrenophora teres
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating and purifying secondary metabolites from the ascomycete fungus Pyrenophora teres, a notable pathogen of barley. The guide details experimental protocols for the cultivation of the fungus, extraction of metabolites, and their subsequent purification and characterization. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized to facilitate understanding.
Introduction to Pyrenophora teres and its Secondary Metabolites
Pyrenophora teres, the causal agent of net blotch disease in barley, produces a diverse array of secondary metabolites. These compounds are of significant interest to researchers due to their phytotoxic, antifungal, and other biological activities, making them potential leads for the development of new drugs and agrochemicals.[1][2][3] The secondary metabolite profile of P. teres includes several classes of compounds, each with unique chemical structures and biological properties.
Key Classes of Secondary Metabolites from Pyrenophora teres
-
Amino Acid Derivatives (Marasmine Class): This class includes aspergillomarasmine A and its derivatives. These compounds are known for their phytotoxic effects, causing chlorosis and necrosis in host plants.[1][4]
-
Nonenolides and Spirocyclic Lactones: Compounds like pyrenolides A, B, C, and D fall into this category. They have demonstrated antifungal and cytotoxic activities.[2][3]
-
Isoquinolines: Pyrenolines A and B are isoquinoline derivatives that exhibit phytotoxicity.[1][5]
-
Anthraquinones: This class of pigments is also produced by P. teres.[2]
-
Proteinaceous Toxins: Besides small molecules, P. teres is also known to produce protein-based toxins that play a role in its pathogenicity.
General Workflow for Isolation and Purification
The isolation of secondary metabolites from Pyrenophora teres typically follows a multi-step process. This workflow is designed to efficiently extract and purify compounds of interest from the fungal culture.
Experimental Protocols
This section provides detailed methodologies for key experiments in the isolation and purification of secondary metabolites from Pyrenophora teres.
Fungal Culture and Inoculum Production
Successful isolation of secondary metabolites begins with the robust growth of the fungus under conditions that favor the production of the desired compounds.
Protocol for Pyrenophora teres Culture:
-
Media Preparation: A variety of media can be used for the cultivation of P. teres. The choice of medium can significantly influence the profile and yield of secondary metabolites.
-
Fries Medium (Modified): This is a commonly used liquid medium for the production of aspergillomarasmines. Its composition per liter is:
-
Ammonium tartrate: 5.0 g
-
Ammonium nitrate: 1.0 g
-
Dipotassium hydrogen phosphate: 1.0 g
-
Magnesium sulfate heptahydrate: 0.5 g
-
Sodium chloride: 0.1 g
-
Calcium chloride dihydrate: 0.1 g
-
Yeast extract: 1.0 g
-
Sucrose: 30.0 g
-
-
Malt-Dextrose Medium: This medium is often employed for the production of pyrenolides.[3]
-
Potato Dextrose Agar (PDA): A solid medium suitable for maintaining cultures and for the production of some metabolites like anthraquinones.[2]
-
-
Inoculation:
-
For liquid cultures, inoculate the sterile medium with mycelial plugs from a fresh PDA culture of P. teres.
-
For solid cultures, place a mycelial plug in the center of a fresh PDA plate.
-
-
Incubation:
-
Incubate liquid cultures at 20-25°C for 14-21 days with shaking (e.g., 120 rpm) to ensure aeration.
-
Incubate solid cultures at 20-25°C in the dark for 10-14 days.
-
Controlling the pH of the culture medium can be crucial. For aspergillomarasmine A production, maintaining the pH at around 6.5 can prevent its conversion to anhydroaspergillomarasmine A.
-
Extraction of Secondary Metabolites
The choice of extraction solvent and method is critical and depends on the polarity of the target compounds.
General Solvent Extraction Protocol:
-
Separation of Mycelia and Culture Filtrate: After incubation, separate the fungal mycelium from the liquid culture medium by filtration through cheesecloth or a similar filter.
-
Extraction from Culture Filtrate:
-
For polar compounds like aspergillomarasmines, the culture filtrate can be directly subjected to ion-exchange chromatography.
-
For less polar compounds like pyrenolides and pyrenolines, perform a liquid-liquid extraction of the culture filtrate using an organic solvent such as ethyl acetate or chloroform. Repeat the extraction multiple times to ensure a high yield.
-
-
Extraction from Mycelia:
-
The mycelial mat can be freeze-dried and then extracted with a solvent like methanol or a mixture of chloroform and methanol to isolate intracellular or cell-wall-bound metabolites.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification by Chromatography
Chromatographic techniques are essential for separating the individual compounds from the complex crude extract.
Purification Workflow:
Protocol for Silica Gel Column Chromatography (for Pyrenolides and Pyrenolines):
-
Column Packing: Prepare a glass column packed with silica gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent has evaporated, carefully load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% hexane and gradually increases the proportion of a more polar solvent like ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the same compound(s).
Protocol for Ion-Exchange Chromatography (for Aspergillomarasmines):
-
Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50W-X8) in the H+ form.
-
Sample Loading: Apply the culture filtrate directly to the column.
-
Elution: Wash the column with deionized water to remove unbound compounds. Elute the bound amino acid derivatives using a gradient of aqueous ammonia (e.g., 0 to 2 M).
-
Fraction Analysis: Analyze the collected fractions for the presence of the target compounds using techniques like High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) for Final Purification:
-
Stationary Phase: A C18 reversed-phase column is commonly used for the final purification of many secondary metabolites.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.
-
Detection: A UV detector is commonly used, with the wavelength set to the absorbance maximum of the target compound.
Compound Characterization
Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecule.
Quantitative Data
The yield of secondary metabolites can vary significantly depending on the Pyrenophora teres isolate and the culture conditions. The following table summarizes some reported quantitative data.
| Secondary Metabolite | Producing Isolate(s) | Culture Medium | Yield/Concentration | Reference(s) |
| Aspergillomarasmine A (Toxin C) | P. teres | Modified Fries Medium | Toxic at 0.25 mmol/L | [4] |
| Anhydroaspergillomarasmine A (Toxin B) | P. teres | Modified Fries Medium | Toxic at 1 mmol/L | [4] |
| Pyrenoline A | P. teres | Not specified | More active than Pyrenoline B at the same concentration | [5] |
| Pyrenoline B | P. teres | Not specified | Active at higher concentrations than Pyrenoline A | [5] |
Biosynthetic Pathway
Understanding the biosynthetic pathways of these secondary metabolites can provide insights into their production and potential for genetic engineering to enhance yields.
Biosynthesis of Aspergillomarasmine A
The biosynthesis of aspergillomarasmine A involves the condensation of two molecules of L-aspartic acid and one molecule of L-2,3-diaminopropionic acid. Recent studies have identified an AMA synthase, a PLP-dependent enzyme, that catalyzes the key C-N bond formations in this pathway.[1][6]
This guide provides a foundational understanding of the principles and methods involved in the isolation of secondary metabolites from Pyrenophora teres. Researchers are encouraged to consult the cited literature for more specific details and to optimize these protocols for their particular strains and target compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactive Metabolite Production in the Genus Pyrenophora (Pleosporaceae, Pleosporales) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrenophora teres: Taxonomy, Morphology, Interaction With Barley, and Mode of Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the AMA Synthase from the Aspergillomarasmine A Biosynthesis and Evaluation of Its Biocatalytic Potential | THE LEI GROUP [chem.pku.edu.cn]
The Enigmatic Architecture of Pyrenolide Biosynthesis in Phytopathogenic Fungi: A Technical Guide
Abstract
Pyrenolides, a class of 10-membered macrolide lactones produced by phytopathogenic fungi, notably Pyrenophora teres, the causal agent of net blotch disease in barley, have garnered significant interest due to their potent biological activities, including antifungal and phytotoxic effects. Despite their discovery decades ago, the genetic and enzymatic machinery orchestrating their biosynthesis has remained largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of pyrenolide biosynthesis, leveraging genomic data from Pyrenophora species and established principles of fungal polyketide metabolism. We present a putative biosynthetic pathway, propose a candidate gene cluster, and provide detailed, actionable experimental protocols for researchers aiming to elucidate this cryptic metabolic network. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, fungal genetics, and the discovery of novel agrochemicals and pharmaceuticals.
Introduction
Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and agriculture. Among these, polyketides represent a vast and structurally varied class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). Pyrenolides, produced by the ascomycete fungus Pyrenophora teres, are a noteworthy example of such polyketide-derived metabolites.[1] Structurally, they are characterized by a 10-membered lactone ring.[2] Known members of this family, including pyrenolide A, B, and C, exhibit significant antifungal and morphogenic activities.[2]
The elucidation of the pyrenolide biosynthetic pathway holds immense potential for several key areas. Understanding the enzymatic cascade can pave the way for the bioengineering of novel pyrenolide analogs with enhanced or tailored biological activities. Furthermore, identifying the biosynthetic gene cluster (BGC) can provide genetic markers for studying the epidemiology and virulence of Pyrenophora teres. This guide aims to bridge the existing knowledge gap by providing a comprehensive theoretical framework and practical experimental strategies to unravel the biosynthesis of these intriguing fungal metabolites.
The Putative Pyrenolide Biosynthetic Pathway
Based on the chemical structure of pyrenolides and the known mechanisms of fungal polyketide biosynthesis, a hypothetical pathway can be proposed. The core scaffold of pyrenolides is likely assembled by a Type I iterative PKS (IPKS).
Core Biosynthesis
The biosynthesis is postulated to initiate with a starter unit, likely acetyl-CoA, which is sequentially condensed with four extender units of malonyl-CoA by the PKS. The degree of reduction of the β-keto groups at each condensation cycle determines the final hydroxylation pattern of the polyketide chain. The domain organization of the putative PKS is expected to include a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP) domain, along with a variable set of reducing domains: ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). A terminal thioesterase (TE) or a similar domain would then catalyze the release and concomitant macrolactonization of the polyketide chain to form the 10-membered ring.
Post-PKS Tailoring
Following the formation of the core pyrenolide scaffold, a series of tailoring enzymes are likely involved in generating the observed chemical diversity within the pyrenolide family. These modifications may include:
-
Hydroxylation: Catalyzed by cytochrome P450 monooxygenases (P450s) or other oxidoreductases.
-
Glycosylation: Mediated by glycosyltransferases (GTs).
-
Methylation: Performed by methyltransferases (MTs).
-
Acylation: Catalyzed by acyltransferases.
A proposed signaling pathway for the regulation of pyrenolide biosynthesis is depicted below, highlighting the potential involvement of pathway-specific transcription factors and global regulatory networks responsive to environmental cues.
Caption: A diagram illustrating the potential regulatory cascade controlling pyrenolide biosynthesis.
Identifying the Pyrenolide Biosynthetic Gene Cluster
Genome mining of Pyrenophora teres has revealed a multitude of predicted BGCs, including numerous PKS and NRPS clusters.[1][3] While a specific cluster has not been experimentally linked to pyrenolide production, comparative genomics and bioinformatic analysis can help prioritize candidate BGCs.
In Silico Analysis
A promising approach is to search the P. teres genome for a BGC containing a Type I PKS gene. The predicted domain architecture of this PKS should be consistent with the synthesis of a reduced polyketide. Furthermore, the cluster should ideally contain genes encoding putative tailoring enzymes such as P450s, methyltransferases, and transcription factors. Tools like antiSMASH and SMURF can be employed for this purpose. Comparative genomic analysis with other Pyrenophora species that do not produce pyrenolides can help to narrow down the candidate clusters.
The following table summarizes the types of BGCs identified in the genomes of different Pyrenophora species, highlighting the abundance of PKS and NRPS clusters.
| Biosynthetic Gene Cluster Type | Pyrenophora teres f. teres | Pyrenophora teres f. maculata | Pyrenophora tritici-repentis |
| Type I PKS | 8 | 8 | 8 |
| NRPS | 23 | 11 | 6 |
| Type III PKS | 0 | 1 | 0 |
| Terpene | 3 | 3 | 3 |
| NRPS-like | 3 | 3 | 3 |
| T1PKS-NRPS Hybrid | 1 | 1 | 1 |
| Total Predicted BGCs | ~47-82 | ~47 | ~39 |
| Data adapted from Moolhuijzen et al., 2020.[3] |
Experimental Protocols for Pathway Elucidation
The following protocols provide a roadmap for the experimental validation of the putative pyrenolide BGC and the characterization of the biosynthetic pathway.
Gene Disruption via Homologous Recombination
This is the gold standard for linking a gene or gene cluster to the production of a specific metabolite.
Methodology:
-
Construct Generation: A gene disruption cassette is assembled containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions (typically 1-2 kb) upstream and downstream of the target gene (e.g., the PKS).
-
Protoplast Transformation: Protoplasts of P. teres are generated by enzymatic digestion of the fungal cell wall. The disruption cassette is then introduced into the protoplasts, often mediated by PEG-calcium chloride.
-
Selection and Screening: Transformed protoplasts are plated on selective media containing the appropriate antibiotic. Resistant colonies are then screened by PCR to confirm the homologous recombination event.
-
Metabolite Analysis: The wild-type and mutant strains are cultivated under pyrenolide-producing conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the metabolite profiles. A loss of pyrenolide production in the mutant strain confirms the involvement of the disrupted gene.
Caption: A flowchart outlining the key steps in the gene disruption protocol.
Heterologous Expression
If genetic manipulation of P. teres proves challenging, heterologous expression of the candidate BGC in a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, provides an alternative strategy.
Methodology:
-
Cluster Cloning: The entire candidate BGC is cloned from P. teres genomic DNA. This can be achieved through PCR amplification of overlapping fragments followed by Gibson assembly or by using fungal artificial chromosomes (FACs).
-
Vector Construction: The cloned BGC is inserted into a suitable fungal expression vector containing a strong, inducible promoter and a selectable marker.
-
Host Transformation: The expression vector is introduced into the heterologous host using established transformation protocols.
-
Expression and Analysis: The transformed host is cultured under inducing conditions, and the culture extracts are analyzed by HPLC-MS for the production of pyrenolides.
Quantitative Analysis of Pyrenolide Production
To date, there is a paucity of published quantitative data on pyrenolide production by P. teres. The following table is a template for researchers to populate as data becomes available through the application of the protocols outlined in this guide.
| Strain | Culture Conditions | Pyrenolide A (mg/L) | Pyrenolide B (mg/L) | Pyrenolide C (mg/L) |
| P. teres Wild-Type | Potato Dextrose Broth, 25°C, 14 days | Data not available | Data not available | Data not available |
| P. teres ΔpksX Mutant | Potato Dextrose Broth, 25°C, 14 days | Data not available | Data not available | Data not available |
| A. nidulans + Pyrenolide BGC | Minimal Medium + Inducer, 30°C, 7 days | Data not available | Data not available | Data not available |
Conclusion and Future Perspectives
The biosynthesis of pyrenolides in phytopathogenic fungi represents a compelling and underexplored area of research. While the precise genetic and enzymatic details remain to be elucidated, the convergence of genomics, bioinformatics, and molecular biology provides a powerful toolkit to unravel this mystery. The proposed biosynthetic pathway and experimental protocols presented in this guide offer a strategic framework for future investigations. The successful identification and characterization of the pyrenolide BGC will not only provide fundamental insights into fungal secondary metabolism but also unlock the potential for the rational design of novel agrochemicals and therapeutic agents. The future of pyrenolide research is bright, with the promise of new discoveries that could have a significant impact on both agriculture and medicine.
References
Unveiling the Blueprint: A Technical Guide to Identifying the Pyrenolide C Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and experimental strategies required to identify and characterize the biosynthetic gene cluster (BGC) responsible for the production of Pyrenolide C, a polyketide natural product. Given the limited direct public information on the this compound BGC, this document outlines a robust, generalized workflow applicable to the discovery of novel polyketide BGCs from filamentous fungi, using this compound as a model target.
Introduction to Pyrenolides and Polyketide Biosynthesis
Pyrenolides are a class of polyketide secondary metabolites produced by various fungal species, including those from the genus Pyrenophora. Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). These enzymes iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis, to generate a diverse array of complex natural products with significant pharmacological potential. The genes encoding the PKS and other necessary tailoring enzymes are typically clustered together on the fungal chromosome, forming a biosynthetic gene cluster (BGC).
Hypothetical Biosynthetic Pathway of this compound
Based on the general principles of polyketide biosynthesis, a plausible pathway for this compound can be proposed. This pathway would likely be initiated by a Type I iterative PKS. The core polyketide chain would undergo a series of modifications by tailoring enzymes, such as reductases, dehydratases, and oxidoreductases, encoded by genes within the BGC, to yield the final this compound structure.
Caption: A proposed biosynthetic pathway for this compound, starting from precursor molecules and proceeding through PKS-mediated synthesis and subsequent enzymatic modifications.
Experimental and Computational Workflow for BGC Identification
The identification of the this compound BGC would involve a multi-step process combining bioinformatics, molecular biology, and analytical chemistry.
Caption: An experimental workflow for the identification and functional characterization of the this compound biosynthetic gene cluster.
Detailed Experimental Protocols
3.1.1. Genome Mining and Bioinformatic Analysis
-
Fungal Strain and DNA Extraction:
-
Cultivate the this compound-producing fungal strain (e.g., Pyrenophora sp.) in a suitable liquid medium until sufficient mycelial mass is obtained.
-
Harvest the mycelia by filtration and freeze-dry.
-
Extract high-molecular-weight genomic DNA using a commercially available fungal DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
-
Genome Sequencing:
-
Prepare a genomic DNA library for next-generation sequencing (NGS) using a platform such as Illumina or PacBio.
-
Perform whole-genome sequencing to obtain high-coverage raw sequencing reads.
-
Assemble the raw reads into a draft genome sequence using bioinformatics assembly tools (e.g., SPAdes, Canu).
-
-
BGC Prediction:
-
Submit the assembled genome sequence to the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH) web server or standalone version.[1]
-
Analyze the antiSMASH output to identify putative PKS-encoding BGCs. Look for clusters containing a Type I PKS gene along with genes encoding other typical tailoring enzymes.
-
3.1.2. Gene Knockout Studies
-
Target Gene Selection:
-
From the candidate BGCs identified by antiSMASH, select the core PKS gene for targeted knockout.
-
-
Construction of Gene Knockout Cassette:
-
Amplify the 5' and 3' flanking regions (homologous arms, typically 1-2 kb) of the target PKS gene from the fungal genomic DNA using PCR.
-
Clone the homologous arms on either side of a selectable marker gene (e.g., hygromycin B resistance) in a suitable vector.
-
-
Fungal Transformation:
-
Prepare fungal protoplasts from young mycelia by enzymatic digestion of the cell wall.
-
Transform the protoplasts with the gene knockout cassette using a polyethylene glycol (PEG)-mediated transformation protocol.
-
Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic (e.g., hygromycin B).
-
-
Verification of Gene Knockout:
-
Isolate genomic DNA from the resulting transformants.
-
Confirm the successful replacement of the target PKS gene with the knockout cassette via diagnostic PCR and Southern blot analysis.
-
3.1.3. Heterologous Expression
-
BGC Cloning:
-
Amplify the entire candidate BGC from the fungal genomic DNA using long-range PCR or capture the entire cluster using techniques like Transformation-Associated Recombination (TAR) cloning in yeast.
-
Clone the BGC into a suitable fungal expression vector under the control of a strong constitutive or inducible promoter.
-
-
Host Strain Transformation:
-
Transform a well-characterized and genetically tractable fungal host strain (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) with the expression vector containing the BGC.
-
-
Analysis of Metabolite Production:
-
Cultivate the transformed host strain under conditions that favor secondary metabolite production.
-
Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the production of this compound.
-
Data Presentation
The following tables summarize the types of quantitative data that would be generated and analyzed during the identification of the this compound BGC.
Table 1: Quantitative PCR (qPCR) Analysis of PKS Gene Expression
| Fungal Strain | Target Gene | Relative Gene Expression (Fold Change) | Standard Deviation |
| Wild-Type | Putative this compound PKS | 1.0 | ± 0.1 |
| PKS Overexpression Mutant | Putative this compound PKS | 15.2 | ± 1.8 |
| PKS Knockout Mutant | Putative this compound PKS | Not Detected | N/A |
Table 2: this compound Production in Fungal Strains
| Fungal Strain | This compound Titer (mg/L) | Standard Deviation |
| Wild-Type | 25.4 | ± 3.1 |
| PKS Overexpression Mutant | 150.8 | ± 12.5 |
| PKS Knockout Mutant | Not Detected | N/A |
| Heterologous Host (with BGC) | 15.2 | ± 2.0 |
| Heterologous Host (empty vector) | Not Detected | N/A |
Conclusion
The identification of the this compound biosynthetic gene cluster is a critical step towards understanding its formation and enabling its biotechnological production. The integrated workflow of genome mining, targeted gene disruption, and heterologous expression, as outlined in this guide, provides a robust framework for elucidating the genetic basis of this compound biosynthesis. The successful identification and characterization of this BGC will not only provide valuable insights into the enzymology of polyketide synthesis but also pave the way for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties.
References
Initial Biological Screening of Pyrenolide C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the initial biological screening of Pyrenolide C, a natural product isolated from the fungus Pyrenochaeta terrestris. The available scientific literature indicates that this compound exhibits minimal antibiotic activity in standard bioassays. This document summarizes the existing data, places it in the context of its more bioactive structural analog, Pyrenocine A, and outlines a general experimental workflow for antimicrobial screening. Due to the limited publicly available information on this compound, this guide also highlights the absence of detailed experimental protocols and data on other potential biological activities.
Introduction
This compound, also known as Pyrenocine C, is a secondary metabolite produced by the fungus Pyrenochaeta terrestris. As part of the broader family of pyrenocines, its biological activity has been a subject of scientific inquiry, particularly concerning its potential as an antimicrobial agent. This guide focuses on the initial biological screening data available for this compound.
Antimicrobial Activity Screening
The primary biological screening reported for this compound has been focused on its antibiotic properties.
Quantitative Data
A key study by Sparace and colleagues in 1987 reported that this compound, along with Pyrenocine B, demonstrated "little antibiotic activity" in the bioassays they performed.[1] Unfortunately, specific quantitative data such as IC50 or MIC values for this compound were not provided in the available literature, likely due to its low potency.
For comparative purposes, the same study provided detailed quantitative data for the structurally related and biologically active compound, Pyrenocine A. These values are summarized in the table below.
| Pyrenocine A: Summary of Biological Activity | |
| Test Organism/System | ED50 (µg/mL) |
| Bacillus subtilis | 30 |
| Staphylococcus aureus | 45 |
| Escherichia coli | 200 |
| Fusarium oxysporum f. sp. cepae (spore germination) | 14 |
| Fusarium solani f. sp. pisi (spore germination) | 20 |
| Mucor hiemalis (spore germination) | 20 |
| Rhizopus stolonifer (spore germination) | 25 |
| Pyrenochaeta terrestris (mycelial growth) | 77 |
| Fusarium oxysporum (mycelial growth) | 54 |
| Onion Seedling Elongation | 4 |
Experimental Protocols
Detailed experimental protocols for the biological screening of this compound are not available in the public domain. The primary reference to its activity is a summary abstract that does not provide methodological specifics. However, a general workflow for such antimicrobial screening can be conceptualized.
General Antimicrobial Susceptibility Testing Workflow
The following diagram illustrates a typical workflow for the initial screening of a natural product for antimicrobial activity.
Signaling Pathways and Mechanism of Action
There is no information available in the reviewed literature regarding the mechanism of action or any specific signaling pathways affected by this compound. The lack of significant biological activity has likely precluded further investigation in this area.
For a hypothetical bioactive compound, a workflow to investigate its mechanism of action might involve the following steps.
Conclusion
The initial biological screening of this compound, as reported in the available scientific literature, indicates a lack of significant antibiotic activity. This is in contrast to its structural analog, Pyrenocine A, which demonstrates a broad spectrum of antimicrobial and phytotoxic effects. For researchers and drug development professionals, this compound, in its native form, does not appear to be a promising lead compound for antimicrobial applications. Further research would be necessary to explore other potential, non-antibiotic biological activities, as the current body of knowledge is limited. The absence of detailed, publicly accessible experimental protocols underscores the need for primary research to fully characterize the bioactivity profile of this natural product.
References
Unveiling the Antifungal Potential of Pyrenolide C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the known antifungal spectrum of activity for Pyrenolide C, a natural product isolated from the fungus Pyrenophora teres. While research on this specific compound is limited, this document synthesizes the available data, outlines general experimental methodologies, and presents logical workflows to guide further investigation.
Antifungal Activity of this compound
This compound has demonstrated notable antifungal properties, specifically against the phytopathogenic fungus Cochliobolus lunatus. Seminal work in the field has shown that this compound inhibits the hyphal growth of C. lunatus and induces the formation of irregularly swollen hyphae, indicating a disruption of normal fungal development.[1][2] This morphogenic activity suggests a specific mode of action that warrants deeper exploration for potential antifungal drug development.
Quantitative Antifungal Spectrum
Detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against a broad range of fungal species are not extensively available in publicly accessible literature. The primary research reporting its activity against Cochliobolus lunatus provides a qualitative description of its effects.[1][2] To facilitate future research and data comparison, the following table provides a standardized format for documenting the antifungal spectrum of this compound once such data becomes available.
Table 1: Antifungal Spectrum of this compound (Sample)
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Method | Reference |
|---|---|---|---|---|---|
| Cochliobolus lunatus | Broth Dilution | (Nukina et al., 1980) | |||
| Aspergillus fumigatus | |||||
| Candida albicans | |||||
| Cryptococcus neoformans |
| Fusarium oxysporum | | | | | |
Experimental Protocols
While the specific experimental protocol used to determine the antifungal activity of this compound is detailed in the original 1980 publication by Nukina et al., which is not widely available, a general methodology for antifungal susceptibility testing can be outlined based on standard practices.
General Antifungal Susceptibility Testing Protocol (Broth Microdilution)
This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal isolate.
1. Preparation of Fungal Inoculum:
- Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 28-35°C) until sufficient sporulation is observed.
- Spores are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
- The resulting suspension is filtered to remove mycelial fragments.
- The spore concentration is adjusted to a standard density (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
2. Preparation of Antifungal Agent:
- This compound is dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
- A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
3. Inoculation and Incubation:
- The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound.
- Control wells are included: a positive control (fungal inoculum without the compound) and a negative control (medium only).
- The plates are incubated at an appropriate temperature for 24-72 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
Logical Workflow and Signaling Pathways
The precise molecular mechanism and signaling pathways affected by this compound's antifungal activity have not yet been elucidated. The observed morphological changes in Cochliobolus lunatus suggest potential interference with cell wall biosynthesis, cytoskeletal organization, or cell cycle regulation. The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.
Further research, including transcriptomic and proteomic analyses of this compound-treated fungi, is necessary to identify the specific signaling pathways and molecular targets involved in its antifungal action. This will be a critical step in evaluating its potential as a lead compound for novel antifungal therapies.
References
Probing the Anticancer Potential of Pyrenolide C: A Preliminary Mechanistic Overview
For Immediate Release
KIEL, Germany – October 24, 2025 – Preliminary investigations into the mechanism of action of Pyrenolide C, a marine-derived natural product, suggest a potential avenue for new anticancer therapies. Isolated from the fungus Pyrenochaetopsis sp., this decalinoylspirotetramic acid derivative has demonstrated cytotoxic effects against malignant melanoma cells. While the precise molecular targets remain under active investigation, initial findings point towards the essential role of its unique chemical structure in exerting its biological activity.
This compound, also known as Pyrenosetin C, is part of a family of structurally related compounds, including Pyrenosetin A, B, and D, which have all been assessed for their anticancer properties. The primary reported activity of this compound is its inhibitory effect on the growth of the human malignant melanoma cell line, A-375.[1][2] Structure-activity relationship studies suggest that both the decalinoyl side chain and the spirotetramic acid moiety are crucial for the observed bioactivity.[1]
In Vitro Anticancer Activity
The cytotoxicity of this compound and its analogs has been quantified through in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) values against the A-375 melanoma cell line are summarized below.
| Compound | IC50 (µM) against A-375 Cells |
| Pyrenosetin A | 2.8[2][3][4] |
| Pyrenosetin B | 6.3[2][3][4] |
| This compound (Pyrenosetin C) | 140.3 [1] |
| Pyrenosetin D | 77.5[1][5][6] |
Postulated Mechanism of Action
While a definitive mechanism of action for this compound has yet to be elucidated, the broader class of tetramic acid derivatives is known to exhibit a range of biological effects, including the induction of apoptosis and cell cycle arrest in cancer cells. It is hypothesized that this compound may exert its anticancer effects through one or more of the following pathways:
-
Induction of Apoptosis: Many natural product-based anticancer agents trigger programmed cell death in malignant cells. Future studies will likely investigate key apoptotic markers in A-375 cells following treatment with this compound.
-
Cell Cycle Arrest: Interference with the normal progression of the cell cycle is another common mechanism for cytotoxic compounds. Analysis of cell cycle distribution in this compound-treated melanoma cells could reveal specific checkpoints being targeted.
-
Modulation of Pro-Survival Signaling Pathways: The MAPK and PI3K/Akt signaling cascades are often dysregulated in melanoma, promoting cell proliferation and survival. Investigating the effect of this compound on the phosphorylation status of key proteins in these pathways could provide critical insights into its mode of action.
The workflow for investigating these potential mechanisms is outlined below.
Experimental Protocols
Detailed experimental methodologies for the initial anticancer screening of this compound are provided to facilitate further research.
Cell Culture and Treatment: Human malignant melanoma (A-375) cells were cultured in DMEM medium supplemented with 4.5 g/L D-Glucose, 110 mg/L sodium pyruvate, L-glutamine, 10% fetal bovine serum, 100 U/mL penicillin, and 100 mg/mL streptomycin.[1] Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.[1] For experimental purposes, cells were treated with varying concentrations of this compound dissolved in a suitable solvent.
Cell Viability Assay: The metabolic activity of A-375 cells following treatment with this compound was assessed using the CellTiter-Blue® Cell Viability Assay.[1] This assay measures the conversion of resazurin to the fluorescent resorufin by viable cells. Fluorescence is proportional to the number of living cells.
The following diagram illustrates a potential signaling pathway that may be affected by this compound, based on common mechanisms of anticancer compounds in melanoma.
Future Directions
The preliminary data on this compound's anticancer activity are promising and warrant further in-depth investigation. Future research should focus on identifying the direct molecular target(s) of this compound through techniques such as affinity chromatography or computational docking studies. Moreover, comprehensive studies on its effects on apoptosis, the cell cycle, and key signaling pathways in melanoma are essential to fully characterize its mechanism of action. Such studies will be instrumental in determining the potential of this compound as a lead compound for the development of novel melanoma therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrenosetins A–C, New Decalinoylspirotetramic Acid Derivatives Isolated by Bioactivity-Based Molecular Networking from the Seaweed-Derived Fungus Pyrenochaetopsis sp. FVE-001 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrenosetins A-C, New Decalinoylspirotetramic Acid Derivatives Isolated by Bioactivity-Based Molecular Networking from the Seaweed-Derived Fungus Pyrenochaetopsis sp. FVE-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrenosetin D, a New Pentacyclic Decalinoyltetramic Acid Derivative from the Algicolous Fungus Pyrenochaetopsis sp. FVE-087 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Pyrenolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrenolide C is a ten-membered macrolide natural product that has garnered interest within the scientific community due to its potential biological activities. Its structure, featuring multiple stereocenters, presents a significant challenge for synthetic chemists. The development of a stereoselective synthesis is crucial for accessing sufficient quantities of this compound for further biological evaluation and for the generation of analogs with potentially improved therapeutic properties.
This document provides a detailed overview of a plausible stereoselective synthetic strategy for this compound. As specific literature on the total synthesis of this compound is limited, the following protocols are based on the successful synthesis of the structurally related (±)-Pyrenolide B.[1] This approach serves as a valuable blueprint for the asymmetric synthesis of this compound and related 10-membered macrolides.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound would disconnect the macrolide at the ester linkage, revealing a hydroxy acid precursor. The chirality of the molecule can be traced back to a readily available starting material, enabling a stereocontrolled synthesis. The key challenges in the forward synthesis include the construction of the stereocenters, the formation of the C=C double bond with the correct geometry, and the challenging macrolactonization to form the 10-membered ring.
Experimental Protocols
The following experimental protocols are adapted from the synthesis of (±)-Pyrenolide B and represent key transformations that would be applicable to a synthesis of this compound.[1]
Protocol 1: Ring Enlargement for Ten-Membered Lactone Precursor Formation
This protocol describes the formation of a key intermediate, a highly functionalized ten-membered lactone, from a readily available six-membered ring starting material. This ring enlargement strategy is a powerful tool for the synthesis of medium-sized rings.
Materials:
-
Ethyl 5,5-ethylenedioxy-2-oxocyclohexane-1-carboxylate
-
Reagents for formation of a bicyclic enol ether (e.g., via a multi-step sequence)
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF)
Procedure:
-
The starting ethyl 5,5-ethylenedioxy-2-oxocyclohexane-1-carboxylate is converted to a bicyclic enol ether through a series of established chemical transformations.[1]
-
The resulting bicyclic enol ether undergoes a ring enlargement reaction to yield the ten-membered lactone intermediate.[1]
-
The ketone functionality within the ten-membered ring is reduced stereoselectively. To a solution of the ten-membered lactone in EtOH at 0 °C, add NaBH₄ in portions. Stir the reaction mixture for 1 hour at 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting alcohol is protected as a silyl ether. To a solution of the alcohol and imidazole in DMF, add TBDMSCl at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Add water to the reaction mixture and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Protocol 2: Introduction of the (Z)-Double Bond and Deprotection
This protocol outlines the introduction of the required carbon-carbon double bond and the subsequent removal of the protecting group to reveal the final precursor for macrolactonization.
Materials:
-
Protected ten-membered lactone from Protocol 1
-
Reagents for introducing the (Z)-double bond (e.g., via olefination or elimination strategies)
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
Procedure:
-
The (Z)-configured double bond is introduced into the ten-membered lactone scaffold using a suitable olefination or elimination strategy. The choice of reagents will be critical to ensure the desired stereoselectivity.[1]
-
The silyl protecting group is removed. To a solution of the protected lactone in THF, add a 1 M solution of TBAF in THF at 0 °C. Stir the reaction for 2 hours at room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Protocol 3: Macrolactonization
The final step of the synthesis is the intramolecular esterification to form the 10-membered macrolide ring. This is often a challenging step due to entropic factors and the potential for competing intermolecular reactions.
Materials:
-
Hydroxy acid precursor from Protocol 2
-
Macrolactonization reagent (e.g., Yamaguchi reagent, Shiina reagent, or other modern macrolactonization catalysts)
-
Anhydrous, high-dilution reaction setup
Procedure:
-
Set up a reaction vessel for high-dilution conditions. This typically involves the slow addition of the hydroxy acid precursor to a solution of the macrolactonization reagent in a large volume of solvent.
-
Prepare a solution of the hydroxy acid in a suitable anhydrous solvent (e.g., toluene or THF).
-
Prepare a solution of the macrolactonization reagent (e.g., 2,4,6-trichlorobenzoyl chloride and DMAP for the Yamaguchi esterification) in the same solvent.
-
Using a syringe pump, add the solution of the hydroxy acid to the solution of the macrolactonization reagent over a period of several hours.
-
After the addition is complete, stir the reaction mixture at the appropriate temperature for the specified time (this will depend on the chosen macrolactonization method).
-
Upon completion, quench the reaction and perform a standard aqueous workup. The crude product is purified by flash column chromatography to yield the final macrolide, this compound.
Data Presentation
As the synthesis of this compound has not been explicitly reported, the following table summarizes representative yields for key transformations in the synthesis of the analogous (±)-Pyrenolide B, which can serve as a benchmark for a projected synthesis of this compound.[1]
| Step | Transformation | Overall Yield of (±)-Pyrenolide B |
| 1 | Ring Enlargement and Functionalization | Not explicitly stated in abstract |
| 2 | Reduction and Protection | Good yield |
| 3 | Introduction of (Z)-Double Bond | Not explicitly stated in abstract |
| 4 | Deprotection and Elimination | Not explicitly stated in abstract |
| Total Synthesis | Overall Yield | 16% |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound, based on the synthesis of (±)-Pyrenolide B.
Caption: Proposed synthetic workflow for this compound.
Key Stereoselective Step: Macrolactonization
The formation of the 10-membered ring is a critical and often challenging step. The success of this transformation is highly dependent on the conformation of the linear hydroxy acid precursor.
Caption: Macrolactonization to form the 10-membered ring.
References
Application Notes and Protocols: Extraction and Purification of Pyrenolide C from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrenolide C is a ten-membered lactone, a class of natural products known for their diverse biological activities. Produced by the fungus Pyrenophora teres, the causal agent of net blotch disease in barley, this compound has demonstrated notable antifungal properties. Its mechanism of action involves the inhibition of hyphal growth and the induction of morphological abnormalities in susceptible fungi, such as irregularly swollen hyphae.[1] This document provides detailed protocols for the extraction and purification of this compound from fungal cultures, based on established methodologies. These protocols are intended to serve as a guide for researchers interested in isolating and studying this promising bioactive compound for potential applications in drug development and agricultural biotechnology.
Data Presentation
Quantitative data regarding the yield of this compound at various stages of extraction and purification is not extensively detailed in the available public literature. The following table provides a template for researchers to document their own experimental results, based on the protocols outlined below.
| Purification Step | Starting Material (Volume/Weight) | Product Weight (mg) | Yield (%) | Purity (%) |
| Crude Extract | Culture Filtrate (L) | |||
| Silica Gel Chromatography | Crude Extract (g) | |||
| Preparative TLC | Partially Purified Fraction (mg) | |||
| Crystallization | Purified this compound (mg) |
Experimental Protocols
Fungal Strain and Culture Conditions
Fungal Strain: Pyrenophora teres (e.g., strain IFO 7508) is a known producer of this compound.
Culture Medium: A malt-dextrose medium is suitable for the production of pyrenolides.[1]
Protocol for Fungal Cultivation:
-
Prepare a malt-dextrose liquid medium (e.g., 2% malt extract, 2% dextrose in distilled water).
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
Inoculate the sterile medium with a viable culture of Pyrenophora teres.
-
Incubate the culture statically (without shaking) at 25-28°C for 20 days in the dark.
Extraction of Crude Metabolites
Principle: this compound is a lipophilic compound that can be extracted from the aqueous culture filtrate using an organic solvent.
Solvent: Ethyl acetate is an effective solvent for the extraction of pyrenolides from the fungal culture filtrate.
Protocol for Extraction:
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
Collect the culture filtrate, which contains the secreted secondary metabolites, including this compound.
-
In a separatory funnel, perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate.
-
Repeat the extraction process three times to ensure complete recovery of the target compound.
-
Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving chromatographic techniques.
Principle: This technique separates compounds based on their polarity. This compound is separated from more polar and less polar impurities in the crude extract.
Stationary Phase: Silica gel (e.g., 70-230 mesh).
Mobile Phase: A solvent system of 20% ethyl acetate in n-hexane is used to elute this compound.[1]
Protocol for Silica Gel Column Chromatography:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column of appropriate size.
-
Equilibrate the column by running the mobile phase (20% ethyl acetate in n-hexane) through it.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.
-
Begin elution with the mobile phase, collecting fractions of a defined volume.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the compound of interest and concentrate them under reduced pressure.
Principle: Preparative TLC provides a higher resolution separation for further purification of the partially purified fraction from column chromatography.
Stationary Phase: Silica gel 60 F254 plates.
Mobile Phase: A suitable solvent system should be determined empirically to achieve good separation. Based on the column chromatography conditions, a starting point could be a mixture of ethyl acetate and n-hexane.
Protocol for Preparative TLC:
-
Dissolve the concentrated fraction containing this compound in a minimal volume of a volatile solvent.
-
Apply the solution as a narrow band onto the origin of a preparative TLC plate.
-
Develop the plate in a sealed chromatography tank containing the chosen mobile phase.
-
After development, visualize the separated bands under UV light (254 nm).
-
Identify the band corresponding to this compound based on its Rf value.
-
Carefully scrape the silica gel containing the target compound from the plate.
-
Extract this compound from the scraped silica gel using a polar solvent like ethyl acetate or methanol.
-
Filter the mixture to remove the silica gel and concentrate the filtrate to obtain the purified this compound.
Principle: Crystallization is the final step to obtain highly pure this compound.
Solvent System: A mixture of ethyl acetate and n-hexane is a suitable solvent system for the crystallization of pyrenolides.
Protocol for Crystallization:
-
Dissolve the purified this compound from the preparative TLC step in a minimal amount of warm ethyl acetate.
-
Slowly add n-hexane until the solution becomes slightly turbid.
-
Allow the solution to cool down slowly to room temperature and then at 4°C to promote crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold n-hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical relationship of this compound production and its antifungal effects.
References
Application Note: Quantitative Determination of Pyrenolide C in Research Samples using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pyrenolide C in research samples. The method utilizes a C18 column with UV detection, providing a robust and reproducible approach for compound quantification in academic and industrial research settings. The protocol has been developed to ensure high precision, accuracy, and linearity over a relevant concentration range. This document provides a comprehensive guide for researchers, scientists, and drug development professionals for the implementation of this method.
Introduction
This compound is a novel compound of interest in various fields of life sciences research. As with any potential therapeutic agent or biologically active molecule, accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds.[1] This application note details a specific HPLC method developed for the reliable quantification of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (LC-MS grade).
-
This compound Reference Standard: Certified standard of known purity.
Chromatographic Conditions
A summary of the optimized HPLC conditions for the quantification of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 10 min, hold for 2 min, return to initial conditions over 1 min, and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 18 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Sample Extraction: For solid samples, accurately weigh a known amount of the sample and extract with a suitable solvent (e.g., acetonitrile or methanol) using sonication or vortexing. For liquid samples, a direct dilution or protein precipitation step may be necessary.
-
Filtration: Filter the extracted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations in triplicate. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,876 |
| 100 | 1,521,450 |
| Correlation Coefficient (R²): 0.9998 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. This was assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| Low | 5 | 1.8 | 2.5 |
| Medium | 25 | 1.2 | 1.9 |
| High | 75 | 0.9 | 1.5 |
Accuracy
The accuracy of the method was assessed by a spike and recovery study. A known amount of this compound was added to a blank matrix at three different concentration levels. The percentage recovery was then calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | % Recovery |
| 5 | 4.9 | 98.0 |
| 25 | 25.4 | 101.6 |
| 75 | 74.5 | 99.3 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.25 µg/mL
-
LOQ: 0.75 µg/mL
Experimental Workflow
Caption: A flowchart of the experimental workflow for the HPLC quantification of this compound.
Signaling Pathway Analysis (Hypothetical)
While the specific signaling pathways modulated by this compound are under investigation, a generalized pathway of interest is the MAPK/ERK pathway, which is commonly studied in drug discovery for its role in cell proliferation and survival.
Caption: A hypothetical signaling pathway showing potential interaction of this compound with the MAPK/ERK cascade.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the quantification of this compound in research samples. The method is linear, precise, and accurate over a wide range of concentrations, making it suitable for routine analysis in a research and development environment. This application note serves as a comprehensive guide for the implementation of this analytical procedure.
References
Application Notes and Protocols for In Vitro Antifungal Assays of Novel Compounds: A Case Study with Pyrenolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrenolide C is a natural product whose biological activities have been primarily explored in the context of anticancer research. While its potential as an antifungal agent remains largely uncharacterized, the development of robust in vitro assays is a critical first step in evaluating its efficacy against pathogenic fungi. This document provides a set of detailed, adaptable protocols for determining the in vitro antifungal activity of a test compound, using this compound as a representative example. These protocols are based on established methodologies and are intended to guide researchers in the initial screening and characterization of novel antifungal candidates.
Given the current lack of specific data on the antifungal properties of this compound, the following sections offer generalized experimental procedures. The provided tables are templates for the clear and structured presentation of experimental findings. Furthermore, a representative fungal signaling pathway, commonly targeted by antifungal drugs, is illustrated to provide context for potential mechanisms of action.
Data Presentation
The systematic recording and clear presentation of quantitative data are paramount for the comparison of antifungal activity across different fungal strains and experimental conditions. The following template tables are designed for this purpose.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Positive Control (Name & MIC in µg/mL) |
| Candida albicans (e.g., ATCC 90028) | Data to be determined | Data to be determined | Amphotericin B: X.X |
| Aspergillus fumigatus (e.g., ATCC 204305) | Data to be determined | Data to be determined | Voriconazole: X.X |
| Cryptococcus neoformans (e.g., ATCC 208821) | Data to be determined | Data to be determined | Fluconazole: X.X |
| [Additional Fungal Strain] | Data to be determined | Data to be determined | [Appropriate Control] |
MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans (e.g., ATCC 90028) | Data from Table 1 | Data to be determined | Calculate | Fungistatic/Fungicidal |
| Aspergillus fumigatus (e.g., ATCC 204305) | Data from Table 1 | Data to be determined | Calculate | Fungistatic/Fungicidal |
| Cryptococcus neoformans (e.g., ATCC 208821) | Data from Table 1 | Data to be determined | Calculate | Fungistatic/Fungicidal |
| [Additional Fungal Strain] | Data from Table 1 | Data to be determined | Calculate | Fungistatic/Fungicidal |
A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.
Experimental Protocols
The following protocols are adapted from standardized methods for antifungal susceptibility testing and can be applied to evaluate this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi, with modifications for screening novel compounds.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Fungal strains of interest
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader (600 nm)
-
Positive control antifungal agent (e.g., Amphotericin B, Fluconazole, Voriconazole)
-
Solvent control (e.g., DMSO)
Procedure:
-
Inoculum Preparation:
-
For yeasts (Candida spp., Cryptococcus spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For filamentous fungi (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL in RPMI-1640 medium.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on preliminary screening or expected potency.
-
Include wells for a positive control (a known antifungal), a negative control (medium only), a growth control (medium and inoculum), and a solvent control (medium, inoculum, and the highest concentration of the solvent used to dissolve this compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control wells).
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a continuation of the MIC assay to determine if a compound has a cidal or static effect.
Materials:
-
96-well plate from the completed MIC assay
-
SDA or PDA plates
Procedure:
-
From the wells of the MIC plate that show complete visual inhibition of growth (at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh SDA or PDA plate.
-
Incubate the plates at 35°C for 24-72 hours, or until growth is visible in the control cultures.
-
The MFC is the lowest concentration of this compound that results in no fungal growth (or a ≥99.9% reduction in CFUs compared to the initial inoculum) on the agar plate.
Protocol 3: XTT Viability Assay for Fungal Biofilms
This colorimetric assay can be used to assess the metabolic activity of fungal cells and is particularly useful for evaluating the effect of compounds on biofilms.
Materials:
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
PBS
-
Microplate reader (490 nm)
Procedure:
-
Biofilm Formation:
-
Prepare a fungal suspension as described in Protocol 1.
-
Add 100 µL of the suspension to the wells of a 96-well plate and incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Treatment:
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the biofilm-containing wells.
-
Incubate for a further 24 hours.
-
-
XTT Assay:
-
Prepare the XTT-menadione solution (e.g., 1 mg/mL XTT in PBS with 0.4 mM menadione).
-
Wash the wells with PBS to remove the treatment medium.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours.
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Measure the absorbance at 490 nm. A decrease in color formation indicates a reduction in metabolic activity and therefore, cell viability.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antifungal evaluation of a novel compound.
Caption: General workflow for in vitro antifungal susceptibility testing.
Representative Fungal Signaling Pathway: Ergosterol Biosynthesis
While the specific mechanism of action for this compound is unknown, the ergosterol biosynthesis pathway is a well-established and crucial target for many antifungal drugs. This diagram illustrates the key steps in this pathway.
Caption: Simplified ergosterol biosynthesis pathway, a common antifungal target.
Disclaimer
The protocols and diagrams provided are for informational and research purposes only and should be adapted to specific laboratory conditions and safety guidelines. As there is no publicly available information on the antifungal activity of this compound, the provided content serves as a general framework for the initial investigation of novel compounds. Researchers should conduct their own literature search for the most up-to-date information and protocols.
Application Notes and Protocols: Pyrenolide C as a Chemical Probe in Fungal Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrenolide C is a ten-membered lactone (nonenolide) natural product isolated from the fungus Pyrenophora teres.[1][2][3] This compound has been identified as a fungal morphogenic substance, exhibiting inhibitory effects on the growth of other fungi. Specifically, early studies demonstrated that this compound induces hyphal growth inhibition and the formation of irregular, swollen hyphae in the phytopathogenic fungus Cochliobolous lunatus.[3] These characteristics suggest that this compound could serve as a valuable chemical probe for investigating the molecular mechanisms governing fungal morphogenesis, cell wall integrity, and polarized growth.
The study of fungal morphogenesis is critical for understanding fungal pathogenesis and for the development of novel antifungal therapies. Morphological transitions, such as the switch from yeast to hyphal growth, are often linked to virulence. Chemical probes that disrupt these processes are powerful tools for identifying the cellular pathways and protein targets that regulate fungal shape and development.
These application notes provide a framework for utilizing this compound in fungal biology research. Due to the limited publicly available data on this compound, the following sections include generalized protocols and hypothetical signaling pathways that can be adapted to study its effects.
Data Presentation
Quantitative data for this compound's bioactivity is not extensively reported in the literature. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay Type | Growth Inhibition Metric (e.g., MIC, IC50) | Concentration Range Tested | Notes |
| Cochliobolous lunatus | Broth Microdilution | IC50 (µg/mL) | Data to be determined | Causes hyphal swelling. |
| Saccharomyces cerevisiae | Broth Microdilution | MIC (µg/mL) | Data to be determined | Model yeast for genetic studies. |
| Candida albicans | Broth Microdilution | MIC (µg/mL) | Data to be determined | Important human pathogen. |
| Aspergillus fumigatus | Broth Microdilution | MIC (µg/mL) | Data to be determined | Important human pathogen. |
Table 2: Morphogenic Effects of this compound on Cochliobolous lunatus
| Parameter | This compound Concentration | Observation | Quantitative Measurement (Unit) |
| Hyphal Diameter | 0 µg/mL (Control) | Normal | Data to be determined (µm) |
| Test Concentration 1 | Swollen | Data to be determined (µm) | |
| Test Concentration 2 | Severely Swollen | Data to be determined (µm) | |
| Hyphal Length | 0 µg/mL (Control) | Normal Elongation | Data to be determined (µm) |
| Test Concentration 1 | Inhibited | Data to be determined (µm) | |
| Test Concentration 2 | Severely Inhibited | Data to be determined (µm) | |
| Germination Rate | 0 µg/mL (Control) | Normal | Data to be determined (%) |
| Test Concentration 1 | Reduced | Data to be determined (%) | |
| Test Concentration 2 | Significantly Reduced | Data to be determined (%) |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the antifungal activity of a compound.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
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Fungal strain of interest (e.g., Cochliobolous lunatus, Saccharomyces cerevisiae)
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Appropriate liquid culture medium (e.g., Potato Dextrose Broth, YPD)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal spores or cells in sterile saline or medium.
-
Adjust the concentration of the suspension to a final concentration of approximately 0.5-2.5 x 10^5 cells/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted this compound.
-
Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of this compound that causes complete inhibition of visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.
-
Protocol 2: Fungal Morphogenesis Assay
This protocol is designed to observe and quantify the morphological changes induced by this compound.
Materials:
-
This compound
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Fungal strain (e.g., Cochliobolous lunatus)
-
Agar-coated microscope slides or glass-bottom dishes
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Microscope with differential interference contrast (DIC) or phase-contrast optics
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Image analysis software
Procedure:
-
Prepare Agar Pads:
-
Melt a suitable agar medium and place a small drop onto a microscope slide.
-
Gently press another slide on top to create a thin, flat agar pad.
-
-
Inoculation and Treatment:
-
Prepare a dilute suspension of fungal spores.
-
Mix the spore suspension with molten agar containing different concentrations of this compound (and a solvent control).
-
Pipette a small volume of this mixture onto the pre-made agar pad and cover with a coverslip.
-
-
Microscopy:
-
Incubate the slides in a humid chamber at the optimal growth temperature.
-
Observe the germination and hyphal growth at regular intervals (e.g., 4, 8, 12, 24 hours) using a microscope.
-
-
Image Analysis:
-
Capture images of the fungal hyphae at each time point and concentration.
-
Use image analysis software to measure hyphal length, diameter, and branching patterns.
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Quantify the percentage of germinated spores that exhibit abnormal morphologies, such as swelling.
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Visualizations
Signaling Pathway Diagram
The precise molecular target of this compound is unknown. However, its effect on hyphal morphology suggests it may interfere with signaling pathways that regulate cell wall synthesis and polarized growth. The Cell Wall Integrity (CWI) pathway, often mediated by a MAP kinase cascade, is a plausible hypothetical target.
Caption: Hypothetical signaling pathway affected by this compound.
Experimental Workflow Diagram
The following diagram outlines a logical workflow for characterizing this compound as a chemical probe.
Caption: Experimental workflow for this compound characterization.
Concluding Remarks
This compound presents an intriguing starting point for the discovery of novel antifungal mechanisms. Its ability to induce distinct morphological changes in fungi suggests a specific mode of action that warrants further investigation. The protocols and conceptual frameworks provided here offer a roadmap for researchers to systematically explore the bioactivity of this compound, identify its molecular target, and elucidate the signaling pathways it perturbs. Such studies will not only enhance our understanding of fundamental fungal biology but may also pave the way for the development of new antifungal agents that target fungal morphogenesis.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Pyrenolide C
Welcome to the technical support center for the total synthesis of Pyrenolide C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this complex natural product. While the direct total synthesis of this compound is not widely reported, this guide draws upon established methodologies for the synthesis of closely related pyrenolides, such as Pyrenolide D, to provide relevant and practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the core structure of pyrenolides?
A1: The synthesis of pyrenolides, which are characterized by a highly substituted spiro-lactone core, typically relies on a few key strategies. One prominent approach involves a Lewis acid-promoted formal [3+2] annulation to construct the spiro-γ-lactone core.[1][2][3] Another successful method utilizes an oxidative spirocyclization of a furan intermediate. Additionally, a tandem one-pot desilylation–spirolactonization has been employed to efficiently form the spirocyclic system.[4]
Q2: I am observing low yields in the spirocyclization step. What are the potential causes and solutions?
A2: Low yields in the spirocyclization step can arise from several factors. Stereochemical hindrance in the precursor molecule can impede the desired ring formation. It is also possible that the reaction conditions, such as the choice of Lewis acid or the reaction temperature, are not optimal. We recommend screening a variety of Lewis acids and solvents, as well as carefully controlling the reaction temperature. In cases of oxidative spirocyclization, the efficiency of the oxidizing agent and the stability of the intermediates are critical.
Q3: How can I control the stereochemistry at the spirocenter?
A3: Achieving the correct stereochemistry at the spirocenter is a critical challenge. The stereoselectivity is often dictated by the chiral template used as the starting material, such as a carbohydrate derivative.[2] The choice of directing groups on the substrate can also influence the facial selectivity of the cyclization. For instance, in the BF3-promoted annulation, the stereochemical outcome is highly dependent on the conformation of the aldehydo-aldose derivative.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the total synthesis of this compound and related compounds.
Issue 1: Low Yield in the BF₃-Promoted Formal [3+2] Annulation
This key reaction for forming the spiro-γ-lactone core can be sensitive to various parameters.
Symptoms:
-
Low conversion of starting materials.
-
Formation of multiple side products.
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Poor diastereoselectivity.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Substrate Purity | Ensure the aldehyde and γ-methylene-γ-butyrolactone starting materials are of high purity. Impurities can interfere with the Lewis acid catalyst. |
| Lewis Acid Activity | Use freshly opened or distilled BF₃·OEt₂. The activity of the Lewis acid is crucial for promoting the reaction. |
| Reaction Temperature | The reaction is typically run at low temperatures (e.g., -78 °C). A slight increase or decrease in temperature can impact the yield and selectivity. We recommend a temperature screen. |
| Solvent Choice | Dichloromethane (CH₂Cl₂) is a common solvent. Ensure it is anhydrous, as water can quench the Lewis acid. |
Issue 2: Inefficient Oxidative Spirocyclization
The conversion of a furan precursor to the spiro-lactone is a delicate step.
Symptoms:
-
Incomplete reaction.
-
Degradation of the starting material or product.
-
Formation of over-oxidized byproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidant Choice | Common oxidants for this transformation include singlet oxygen (generated via photosensitization) or m-CPBA. The choice of oxidant can significantly affect the outcome. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS to avoid over-oxidation and degradation. |
| Light Source (for photo-oxidation) | Ensure a consistent and appropriate light source when using a photosensitizer. |
| pH Control | The pH of the reaction mixture can influence the stability of the intermediates. Buffering the reaction may be necessary. |
Experimental Protocols
Protocol 1: BF₃-Promoted Formal [3+2] Annulation for Spiro-γ-lactone Formation
This protocol is adapted from the total synthesis of (+)-Pyrenolide D.[2]
Materials:
-
Aldehyde precursor
-
γ-Methylene-γ-butyrolactone
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde precursor (1.0 equiv) and γ-methylene-γ-butyrolactone (1.5 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ (1.2 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Yield Comparison for Key Spirocyclization Steps in Pyrenolide D Synthesis:
| Reaction | Reagents | Yield (%) | Reference |
| BF₃-promoted [3+2] annulation | BF₃·OEt₂, CH₂Cl₂, -78 °C | 70-85% | [2] |
| Tandem desilylation–spirolactonization | TBAF, THF | ~60% | [4] |
Visualizing the Workflow
A general workflow for troubleshooting low yields in a key synthetic step is presented below.
Caption: A decision-making workflow for troubleshooting and optimizing a low-yielding chemical reaction.
Below is a simplified signaling pathway illustrating the role of a Lewis acid in activating the substrate for the desired annulation reaction.
Caption: The catalytic role of a Lewis acid in activating an aldehyde for nucleophilic attack.
References
Overcoming challenges in the purification of Pyrenolide C
Welcome to the technical support center for the purification of Pyrenolide C. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this fungal macrolactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a macrolactone secondary metabolite produced by certain species of Pyrenophora fungi. Its purification can be challenging due to its potential instability under certain conditions, its presence in a complex mixture of structurally related analogues, and its relatively low abundance in fungal cultures. Success hinges on a carefully optimized extraction and chromatographic strategy.
Q2: What are the initial steps for isolating crude this compound from a fungal culture?
The initial steps involve the extraction of the fungal biomass and culture medium with an organic solvent, followed by a series of liquid-liquid partitions to separate compounds based on their polarity. A common approach is to grow the Pyrenophora species in a suitable liquid or solid medium, followed by extraction with a solvent like ethyl acetate or methanol.
Q3: Which chromatographic techniques are most effective for this compound purification?
A multi-step chromatographic approach is typically necessary. This often includes:
-
Initial fractionation: Using normal-phase column chromatography on silica gel to separate the crude extract into fractions of decreasing polarity.
-
Intermediate purification: Employing reversed-phase chromatography (e.g., C18) to separate this compound from other compounds based on hydrophobicity.
-
Final polishing: Utilizing preparative High-Performance Liquid Chromatography (HPLC) for high-resolution separation to achieve the desired purity.
Q4: How can I monitor the presence of this compound during the purification process?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions. Staining with a suitable reagent (e.g., vanillin-sulfuric acid) can help visualize the compound. For more quantitative analysis and confirmation, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is recommended.
Q5: What are the key factors affecting the stability of this compound?
Like many macrolactones, this compound may be susceptible to degradation under harsh pH conditions (both acidic and alkaline) and elevated temperatures. It is advisable to work at neutral pH and avoid excessive heat during extraction and solvent evaporation steps. Storage of purified this compound should be at low temperatures (e.g., -20°C) in a suitable solvent.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield of Crude this compound Extract
| Possible Cause | Recommended Solution |
| Inefficient extraction solvent | Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol). A combination of solvents may also be effective. |
| Incomplete cell lysis | If extracting from fungal mycelia, consider mechanical disruption methods such as sonication or grinding with liquid nitrogen prior to solvent extraction. |
| Suboptimal fermentation conditions | Optimize culture parameters such as media composition, pH, temperature, and incubation time to enhance the production of this compound. |
| Degradation during extraction | Avoid prolonged exposure to high temperatures. Use a rotary evaporator at a low temperature to remove the solvent. |
Problem 2: Poor Separation in Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate stationary phase | While silica gel is common for initial cleanup, consider other stationary phases like alumina or bonded phases (e.g., C18 for reversed-phase) for better selectivity. |
| Incorrect mobile phase polarity | Optimize the solvent system for your column. For normal-phase silica, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. For reversed-phase, a gradient of water and acetonitrile or methanol is typically used. |
| Column overloading | Do not exceed the loading capacity of your column. Overloading leads to broad peaks and poor resolution. |
| Co-elution of impurities | If impurities have similar polarity to this compound, a different chromatographic technique (e.g., size-exclusion or ion-exchange chromatography) or a different solvent system may be necessary. |
Problem 3: Product Degradation During Purification
| Possible Cause | Recommended Solution |
| Exposure to acidic or basic conditions | Buffer your mobile phases to maintain a neutral pH. Avoid using solvents containing strong acids or bases. |
| High temperatures | Perform all purification steps at room temperature or below if possible. Use a refrigerated fraction collector for automated chromatography. |
| Oxidation | If this compound is found to be sensitive to oxidation, consider adding an antioxidant like BHT to your solvents (ensure it can be easily removed later). Work under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Photodegradation | Protect the sample from direct light by using amber glass vials or covering glassware with aluminum foil. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
-
Fermentation: Culture the this compound-producing Pyrenophora strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25°C with shaking.
-
Extraction: Separate the mycelia from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers. Extract the mycelia separately with methanol, evaporate the methanol, and then partition the residue between ethyl acetate and water. Combine all ethyl acetate extracts.
-
Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator at 30°C.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 60 Å, 230-400 mesh) in a suitable non-polar solvent like hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.
-
Collect fractions and monitor by TLC for the presence of this compound.
-
Combine the fractions containing the target compound.
-
Protocol 2: Reversed-Phase HPLC Purification of this compound
-
Sample Preparation: Dissolve the enriched fraction from the silica gel column in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or a larger bore for preparative).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 30% B, increase to 70% B over 30 minutes, then to 100% B for 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1 mL/min for analytical or higher for preparative, depending on the column dimensions.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm) or a mass spectrometer.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
Technical Support Center: Optimizing Fungal Culture Conditions for Pyrenolide C Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fungal culture conditions for the production of Pyrenolide C from Pyrenophora teres. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which fungal species is the primary producer of this compound?
A1: this compound is a secondary metabolite produced by the ascomycete fungus Pyrenophora teres. This species is known to cause a common foliar disease in barley called net blotch.[1][2][3][4][5]
Q2: What is a suitable basal medium for initiating the culture of Pyrenophora teres for this compound production?
A2: A malt-dextrose based medium has been successfully used for the production of pyrenolides, including this compound, from Pyrenophora teres.[2][6] A common starting point is a Malt Extract Broth (MEB) or Malt Extract Agar (MEA).
Q3: What are the key culture parameters that influence this compound production?
A3: The production of secondary metabolites like this compound is highly sensitive to various culture conditions. Key parameters to optimize include:
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Medium Composition: The concentration of carbon and nitrogen sources, as well as the presence of trace elements, can significantly impact yield.
-
Temperature: Fungal growth and enzyme activity are temperature-dependent. The optimal temperature for this compound production needs to be determined empirically.
-
pH: The pH of the culture medium affects nutrient uptake and enzymatic reactions involved in secondary metabolism.
-
Aeration: As an aerobic fungus, Pyrenophora teres requires sufficient oxygen for growth and metabolite production. Agitation speed in liquid cultures and the surface area-to-volume ratio in solid or static liquid cultures are critical.
-
Incubation Time: this compound is a secondary metabolite, meaning its production typically occurs during the stationary phase of fungal growth.
Troubleshooting Guide
| Issue Encountered | Possible Causes | Suggested Solutions |
| Low or no biomass of Pyrenophora teres | - Inappropriate medium composition.- Suboptimal temperature or pH.- Contamination with bacteria or other fungi. | - Start with a standard medium like Malt Extract Broth and systematically vary the concentrations of malt extract and dextrose.- Test a range of temperatures (e.g., 20-30°C) and pH values (e.g., 5.0-7.0) to find the optimum for growth.- Use aseptic techniques and consider adding antibiotics (e.g., chloramphenicol) to the medium to inhibit bacterial growth. |
| Good biomass growth but low or no this compound production | - Culture conditions are optimized for growth but not for secondary metabolism.- The incubation period is too short.- Feedback inhibition by the product or other metabolites. | - After establishing good growth conditions, systematically vary one parameter at a time (e.g., temperature, pH, aeration) to find the optimum for this compound production.- Extend the incubation time and sample at different time points to determine the peak of production.- Consider using a two-stage culture, where the fungus is first grown under optimal growth conditions and then transferred to a production medium with different nutritional cues. |
| Inconsistent this compound yields between batches | - Variability in inoculum preparation.- Inconsistent culture conditions.- Genetic instability of the fungal strain. | - Standardize the inoculum preparation by using a consistent amount of mycelia or a defined spore suspension.- Ensure that all culture parameters (medium composition, volume, temperature, pH, agitation) are precisely controlled and monitored.- Maintain a stock of the high-yielding fungal strain and periodically re-culture from the stock to avoid genetic drift. |
| Difficulty in extracting this compound from the culture | - Inefficient extraction solvent.- Degradation of this compound during extraction. | - Use a solvent of appropriate polarity. Ethyl acetate is a commonly used solvent for extracting fungal secondary metabolites from culture filtrates.[7][8][9][10]- Perform extractions at a low temperature and minimize exposure to light to prevent degradation of the compound. |
Experimental Protocols
Protocol 1: Culturing Pyrenophora teres for this compound Production
1. Media Preparation (per liter):
| Component | Quantity |
| Malt Extract | 20 g |
| Dextrose | 20 g |
| Peptone | 1 g |
| Distilled Water | 1 L |
Adjust pH to 6.0 before autoclaving.
2. Inoculation:
-
Inoculate the sterile medium with a small agar plug (approximately 5 mm in diameter) from a fresh culture of Pyrenophora teres grown on Potato Dextrose Agar (PDA).
3. Incubation:
-
Incubate the culture at 25°C for 14-21 days in a rotary shaker at 150 rpm for liquid cultures, or in stationary flasks for solid or static liquid cultures.
4. Monitoring:
-
Visually inspect the culture for growth and signs of contamination daily.
-
For quantitative analysis, harvest samples at different time points to determine the optimal incubation time for this compound production.
Protocol 2: Extraction of this compound
1. Separation of Mycelia and Culture Broth:
-
Separate the fungal mycelia from the liquid culture broth by filtration through cheesecloth or a vacuum filtration system.
2. Liquid-Liquid Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic (ethyl acetate) layers.
3. Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
4. Storage:
-
Store the crude extract at -20°C until further analysis.
Protocol 3: Quantification of this compound by HPLC-UV
1. Sample Preparation:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a higher proportion of A and gradually increase the proportion of B over the run. A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detector at a wavelength of 254 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for baseline separation and optimal peak shape for this compound.
3. Quantification:
-
Prepare a standard curve using a purified standard of this compound of known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Polyketide Synthesis Regulation
The production of polyketide secondary metabolites like this compound in fungi is often regulated by complex signaling pathways. A key pathway involved in fungal development and secondary metabolism is the Mitogen-Activated Protein Kinase (MAPK) cascade. Environmental signals are perceived by cell surface receptors, which activate a phosphorylation cascade involving a series of kinases (MAPKKK, MAPKK, and MAPK). The activated MAPK can then phosphorylate transcription factors that regulate the expression of polyketide synthase (PKS) genes, the key enzymes responsible for polyketide biosynthesis.
Caption: Simplified fungal MAPK signaling pathway for PKS gene regulation.
Experimental Workflow for Optimizing this compound Production
This workflow outlines the key steps from initial culture to the quantification of this compound, providing a logical sequence for optimizing its production.
Caption: Experimental workflow for this compound production optimization.
References
- 1. Frontiers | Pyrenophora teres: Taxonomy, Morphology, Interaction With Barley, and Mode of Control [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrenophora teres: Taxonomy, Morphology, Interaction With Barley, and Mode of Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of Pyrenophora teres f. teres, the Causal Agent of Net Form Net Blotch of Barley, in A Two-Year Field Experiment in Central Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Metabolite Production in the Genus Pyrenophora (Pleosporaceae, Pleosporales) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
- 8. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Extraction and characterization of bioactive secondary metabolites from lactic acid bacteria and evaluating their antifungal and antiaflatoxigenic activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity in Pyrenolide C assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity in assays involving Pyrenolide C. The information is tailored to scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product, a decalinoylspirotetramic acid derivative, that has been isolated from the seaweed-derived fungus Pyrenochaetopsis sp..[1] It belongs to a class of compounds known for a variety of biological activities, including anticancer effects.
Q2: What are the general handling and storage recommendations for this compound?
While specific stability data for this compound is limited, general best practices for handling and storing natural products should be followed to ensure its integrity and activity.
-
Storage of Solid Compound: Store in a tightly sealed vial in a cool, dark, and dry place. For long-term storage, -20°C is recommended.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure consistency.
Troubleshooting Low Bioactivity
Low or inconsistent bioactivity in this compound assays can arise from various factors, from compound handling to assay execution. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Lower than expected or no bioactivity.
-
Degradation: this compound, like many natural products, may be sensitive to temperature, light, and pH. Improper storage or handling can lead to degradation.
-
Solubility Issues: Poor solubility in the assay medium can lead to precipitation of the compound, reducing its effective concentration.
-
Aggregation: At higher concentrations, some organic molecules can form aggregates, which may have reduced or no biological activity.
-
Verify Stock Solution:
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Visually inspect the stock solution for any precipitation.
-
If possible, verify the concentration and integrity of the compound using analytical methods like HPLC.
-
-
Optimize Assay Conditions:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically ≤0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Check the pH of the assay buffer, as extreme pH can affect both the compound's stability and the biological system.
-
-
Assess for Aggregation:
-
Test a wider range of this compound concentrations. A sharp drop-off in activity at higher concentrations might indicate aggregation.
-
Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates, though this should be tested for its effect on the assay itself.
-
Problem 2: High variability between replicate wells.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in the concentrations of this compound, cells, or reagents.
-
Well-to-Well Contamination: Splashing or improper handling can lead to cross-contamination between wells.
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate can result in variable cell numbers per well, affecting the final readout.
-
"Edge Effects": Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth and compound activity.
-
Refine Pipetting Technique:
-
Use calibrated pipettes and appropriate tip sizes.
-
Ensure proper mixing of all solutions before dispensing.
-
Change pipette tips between different solutions and concentrations.
-
-
Improve Plate Handling:
-
Be gentle when adding reagents to avoid splashing.
-
Use plate sealers during incubation steps to prevent evaporation and contamination.
-
-
Standardize Cell Seeding:
-
Ensure a homogenous cell suspension before and during plating.
-
Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of the microplate for experimental conditions. Fill them with sterile media or buffer to create a humidity barrier.
-
Quantitative Bioactivity Data
The following table summarizes the reported IC50 values for this compound and related compounds against various cancer cell lines. This data can be used as a reference for expected activity ranges.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Pyrenosetin A | A-375 (Melanoma) | Cytotoxicity Assay | 2.8 |
| Pyrenosetin B | A-375 (Melanoma) | Cytotoxicity Assay | 6.3 |
| Pyrenosetin C | A-375 (Melanoma) | Cytotoxicity Assay | 140.3 |
| Phomasetin | A-375 (Melanoma) | Cytotoxicity Assay | >100 |
Data sourced from published literature.
Experimental Protocols
General Protocol for Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Visualizations
Troubleshooting Workflow for Low Bioactivity
Caption: A flowchart for systematically troubleshooting common causes of low bioactivity.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: A potential mechanism of action for this compound inhibiting cell proliferation.
References
Technical Support Center: Resolution of Pyrenolide C Stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of Pyrenolide C stereoisomers. Given the limited direct literature on the resolution of this compound, this guide presents general and established methods for the resolution of complex chiral lactones, which are applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving stereoisomers of a complex macrocyclic lactone like this compound?
A1: The main strategies for resolving enantiomers of complex molecules such as this compound fall into three categories:
-
Chiral Chromatography: This is a direct method that uses a chiral stationary phase (CSP) to selectively interact with and separate enantiomers. High-performance liquid chromatography (HPLC) is the most common platform for this approach.[1][2]
-
Enzymatic Resolution: This method utilizes enzymes, typically lipases or esterases, that selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[3][4]
-
Diastereomeric Crystallization: This is a classical chemical method where the racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomers.[5][6] These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.[5][7]
Q2: I am having trouble separating this compound enantiomers on a standard C18 HPLC column. What am I doing wrong?
A2: Standard achiral stationary phases like C18 are not capable of separating enantiomers. Enantiomers have identical physical properties in a non-chiral environment, so they will co-elute on an achiral column.[8] To resolve enantiomers using HPLC, you must use a chiral stationary phase (CSP).[1][2]
Q3: How do I select the appropriate chiral stationary phase (CSP) for this compound resolution?
A3: The selection of a CSP is often empirical, and screening several columns is a common practice. For macrocyclic lactones, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability. Other CSP types to consider include macrocyclic glycopeptide phases and Pirkle-type phases.[9] It is recommended to consult literature for the resolution of structurally similar compounds to guide your initial selection.
Q4: My enzymatic resolution of a this compound analog is slow and gives low enantiomeric excess (ee). What can I do to improve it?
A4: Several factors can influence the efficiency of enzymatic resolution:
-
Enzyme Selection: Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and esterases.[3]
-
Solvent: The choice of organic solvent can significantly impact enzyme activity and selectivity. Toluene and hexane are common choices.
-
Temperature: Optimizing the reaction temperature can improve both the rate and the enantioselectivity.[4]
-
Acyl Donor (for transesterification): If you are performing a transesterification, the nature of the acyl donor can affect the reaction.
-
Immobilization: Using an immobilized enzyme can enhance stability and reusability.[10]
Q5: What are some common chiral resolving agents for diastereomeric crystallization of lactones?
A5: Since this compound is a lactone, it would first need to be hydrolyzed to the corresponding hydroxy acid to be resolved with a chiral base. Alternatively, if the structure contains an acidic or basic functional group, it can be directly used for salt formation. For carboxylic acids, common chiral resolving agents are basic compounds like brucine, strychnine, and chiral amines such as (R)- or (S)-1-phenylethylamine.[7] For basic compounds, chiral acids like tartaric acid or mandelic acid are used.[11]
Troubleshooting Guides
Chiral HPLC Method Development for this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No separation of enantiomers | Incorrect stationary phase. | Screen a variety of chiral stationary phases (CSPs), starting with polysaccharide-based columns. |
| Inappropriate mobile phase. | For normal phase, try different ratios of hexane/isopropanol or hexane/ethanol. For reversed-phase, try methanol/water or acetonitrile/water. Consider polar organic mode.[12] | |
| Poor resolution | Mobile phase composition is not optimal. | Fine-tune the mobile phase composition. Small changes in the percentage of the polar modifier can have a large effect.[12] |
| Flow rate is too high. | Decrease the flow rate to improve efficiency. | |
| Temperature is not optimal. | Vary the column temperature. Sometimes sub-ambient temperatures improve resolution.[12] | |
| Peak tailing or broad peaks | Sample overload. | Inject a smaller amount of the sample. |
| Inappropriate sample solvent. | Dissolve the sample in the mobile phase if possible.[13] | |
| Secondary interactions with the stationary phase. | Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or diethylamine). |
Enzymatic Resolution of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low conversion | Enzyme inhibition or inactivation. | Ensure the substrate and solvent are of high purity. Consider a different solvent. |
| Suboptimal reaction conditions. | Optimize temperature, pH (for hydrolysis), and agitation. | |
| Low enantioselectivity (low ee%) | The chosen enzyme is not selective for the substrate. | Screen a wider range of commercially available lipases and esterases.[3] |
| Reaction has proceeded too far (for kinetic resolution). | Monitor the reaction over time and stop it at approximately 50% conversion for optimal ee of the remaining substrate. | |
| Difficulty separating the product from the unreacted enantiomer | Similar physical properties. | Use a different enzymatic reaction (e.g., hydrolysis instead of transesterification) that results in a product with significantly different properties (e.g., a carboxylic acid from a lactone). |
Quantitative Data Summary
The following table summarizes representative quantitative data for the resolution of lactones using different methods. Note that these are general values, and specific results for this compound will require experimental determination.
| Method | Substrate Type | Typical Outcome | Parameter | Value Range |
| Chiral HPLC | Racemic Lactone | Separation of Enantiomers | Resolution (Rs) | > 1.5 (baseline separation) |
| Enantiomeric Excess (ee%) | > 99% | |||
| Enzymatic Resolution | Racemic Lactone | One enantiomer reacts, one remains | Enantiomeric Excess (ee%) of unreacted lactone | 20 - >99%[3][14] |
| Conversion | ~50% (for kinetic resolution) | |||
| Diastereomeric Crystallization | Racemic acid/base derived from lactone | Separation of diastereomers | Diastereomeric Excess (de%) of crystallized salt | > 98% |
| Yield of one enantiomer | < 50% (theoretical max)[6] |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, for example, a cellulose or amylose derivative column (e.g., CHIRALCEL® OD-H, CHIRALPAK® IA).
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a screening gradient or a series of isocratic runs with varying modifier percentages (e.g., 90:10, 80:20, 70:30 hexane:isopropanol).
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Inject a small amount of a dilute solution of racemic this compound (e.g., 1 mg/mL).
-
Monitor the separation using a UV detector at an appropriate wavelength for this compound.
-
-
Method Optimization:
-
If partial separation is observed, fine-tune the mobile phase composition by making smaller changes to the modifier percentage.
-
If resolution is poor, try a different alcohol modifier or add a small amount of an additive (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds).
-
Optimize the flow rate (e.g., decrease to 0.5 mL/min) and temperature to improve resolution.
-
Protocol 2: Enzymatic Kinetic Resolution of this compound
-
Enzyme and Substrate Preparation:
-
Dissolve racemic this compound in an appropriate organic solvent (e.g., toluene) to a concentration of 10-50 mM.
-
Add a lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) to the solution (e.g., 10-20 mg/mL).
-
For hydrolysis, add a phosphate buffer (pH 7) to the reaction mixture. For transesterification, add an acyl donor (e.g., vinyl acetate).
-
-
Reaction:
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.
-
-
Work-up and Separation:
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted this compound enantiomer from the product (the hydrolyzed hydroxy acid or the transesterified product) using standard chromatographic techniques (e.g., silica gel column chromatography).
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered unreacted this compound and the product using chiral HPLC.
-
Visualizations
Caption: Workflow for Chiral HPLC Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Diastereomeric Crystallization.
References
- 1. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 2. youtube.com [youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of optically pure δ-lactones using diastereomeric resolution with amino acid as resolving agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Pyrenolide C Production
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the production of Pyrenolide C. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during synthesis and purification, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound, a macrolide with a butenolide moiety, presents several common challenges. These include:
-
Reaction Kinetics and Heat Transfer: Reactions that are manageable on a lab scale can become difficult to control at larger volumes. Exothermic reactions may require more efficient heat dissipation to prevent side reactions and ensure product stability.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants in large vessels is critical for consistent reaction outcomes and to avoid localized high concentrations that can lead to impurity formation.
-
Crystallization and Purification: Obtaining the desired crystal form and purity on a large scale can be challenging. Changes in crystal habit can affect filtration and drying processes. Purification by chromatography, common in lab-scale synthesis, can be costly and complex to scale up.[1]
-
Solvent Handling and Recovery: The large volumes of solvents required for scaled-up synthesis and purification necessitate robust procedures for handling, recovery, and disposal to ensure safety and cost-effectiveness.
-
Impurity Profile: The impurity profile can change with scale. Impurities that are minor at the lab scale may become significant at a larger scale, requiring additional purification steps.
Q2: Are there established scalable synthesis routes for this compound or related butenolides?
A2: While a specific, detailed, and publicly available gram-scale synthesis protocol for this compound is not extensively documented, scalable methods for the synthesis of the core butenolide structure have been reported. These can be adapted for the synthesis of this compound. Notable approaches include:
-
Continuous Flow Synthesis: This method offers excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. It is a fast and safer way to handle potentially hazardous intermediates.[2][3]
-
Palladium-Catalyzed C-H Activation: This one-step method allows for the synthesis of butenolides from readily available aliphatic acids, offering a practical advantage for scalability.[4]
For the macrolide portion, established macrolactonization methods like the Yamaguchi or Corey-Nicolaou protocols are often employed in the synthesis of related natural products and can be optimized for larger scales.
Q3: What analytical methods are recommended for quality control during this compound production?
A3: A robust quality control strategy is essential to ensure the identity, purity, and potency of this compound. Recommended analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity of this compound and quantifying impurities. A suitable method would utilize a C18 column with a mobile phase gradient of acetonitrile and water, with UV detection.[5][6]
-
Mass Spectrometry (MS): LC-MS can be used for identity confirmation by determining the molecular weight of this compound and for characterizing impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of the final product and key intermediates.[3][4][7]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Macrolactonization Step | - Incomplete reaction. - Decomposition of the seco-acid precursor. - Inefficient cyclization conditions. | - Optimize reaction conditions: Systematically vary the temperature, reaction time, and concentration. Design of Experiment (DoE) can be a valuable tool. - Use a suitable macrolactonization reagent: Investigate different reagents such as Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride), Corey-Nicolaou reagent, or others to find the most efficient for your specific substrate. - High-dilution conditions: For larger scale, pseudo-high dilution techniques using a syringe pump for slow addition of the seco-acid can favor intramolecular cyclization over intermolecular polymerization. |
| Formation of Dimeric and Polymeric Byproducts | - High concentration of the linear precursor during macrolactonization. | - Employ high-dilution techniques: As mentioned above, slow addition of the substrate to the reaction mixture is critical to minimize intermolecular reactions. |
| Inconsistent Crystal Form or Poor Filtration | - Variations in crystallization conditions (solvent, temperature, cooling rate). - Presence of impurities affecting crystal growth. | - Develop a robust crystallization protocol: Carefully study and define the critical process parameters for crystallization, including solvent system, supersaturation, temperature profile, and agitation rate. - Utilize Process Analytical Technology (PAT): Tools like in-situ particle size analyzers can help monitor and control the crystallization process in real-time.[1] |
| Difficulty in Removing Impurities by Crystallization | - Impurities co-crystallize with the product. - Impurities have similar solubility profiles to this compound. | - Recrystallization: Perform one or more recrystallizations from a different solvent system. - Chromatographic Purification: While challenging to scale, flash chromatography or preparative HPLC may be necessary for final polishing if impurities cannot be removed by crystallization. For larger scales, consider alternative chromatography techniques like simulated moving bed (SMB) chromatography. |
| Product Degradation During Work-up or Purification | - Sensitivity of the butenolide or macrolide ring to pH extremes or high temperatures. | - Maintain neutral pH: Use buffered aqueous solutions during extractions and washes. - Avoid excessive heat: Concentrate solutions at reduced pressure and moderate temperatures. - Inert atmosphere: Handle sensitive intermediates and the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
While a specific gram-scale protocol for this compound is not publicly available, the following outlines a generalized, adaptable workflow for the key synthetic steps based on the synthesis of related butenolide-containing macrolides.
General Workflow for this compound Synthesis
Caption: Generalized synthetic workflow for this compound.
1. Synthesis of the Butenolide Fragment (Adaptable Scalable Method)
-
Method: Palladium-catalyzed C-H activation and annulation of an appropriate aliphatic acid with an alkyne.[4]
-
Reactants: Substituted aliphatic acid, terminal alkyne, Pd(OAc)₂, ligand (e.g., triazole-pyridone), and an oxidant (e.g., TBHP).
-
Solvent: A suitable organic solvent such as toluene or dioxane.
-
Procedure (General):
-
To a solution of the aliphatic acid and alkyne in the chosen solvent, add the palladium catalyst and ligand.
-
Heat the mixture to the optimal temperature (e.g., 80-120 °C).
-
Add the oxidant solution dropwise over a specified period to control the reaction rate and temperature.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture and proceed with aqueous workup.
-
The crude product can often be purified by crystallization or by chromatography on silica gel. For large-scale reactions, purification without chromatography via aqueous wash is a significant advantage.[4]
-
2. Macrolactonization (Yamaguchi Protocol - Example)
-
Reactant: Seco-acid (the linear precursor to the macrolide).
-
Reagents: 2,4,6-trichlorobenzoyl chloride, triethylamine (Et₃N), and 4-dimethylaminopyridine (DMAP).
-
Solvent: Anhydrous, non-polar solvent such as toluene.
-
Procedure (General):
-
Prepare a solution of the seco-acid in anhydrous toluene.
-
Add triethylamine to the solution.
-
Slowly add a solution of 2,4,6-trichlorobenzoyl chloride in toluene and stir at room temperature.
-
After the formation of the mixed anhydride is complete (monitor by TLC or HPLC), filter the reaction mixture to remove triethylamine hydrochloride.
-
Add the filtrate dropwise over an extended period (e.g., 8-12 hours) to a solution of DMAP in a large volume of refluxing toluene (high-dilution conditions).
-
After the addition is complete, continue to reflux until the reaction is complete.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude macrolide by column chromatography or crystallization.
-
3. Large-Scale Purification
For large-scale purification, chromatography should be minimized. A robust crystallization procedure is the most cost-effective method. If chromatography is unavoidable, consider techniques amenable to scale-up, such as flash chromatography with a larger column or preparative HPLC. For cationic compounds, cation-exchange chromatography followed by reverse-phase chromatography can be an effective two-step purification strategy.[8][9][10]
Signaling Pathways
Information regarding the specific signaling pathways targeted by this compound is not extensively available in the public domain. However, many macrolides and butenolides exhibit biological activity through various mechanisms. Based on the activities of structurally related compounds, potential areas of investigation for this compound's mechanism of action could include:
-
Anti-inflammatory Pathways: Some macrolides possess anti-inflammatory properties by modulating signaling pathways such as NF-κB and MAPK.
-
Antiproliferative and Pro-apoptotic Pathways: The cytotoxic activity of related compounds suggests that this compound might interfere with cell cycle progression or induce apoptosis through pathways involving caspases or Bcl-2 family proteins.
Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.
Logical Relationship for Investigating Signaling Pathways
Caption: A logical workflow for the investigation of this compound's mechanism of action.
References
- 1. TTD: Therapeutic Target Database [ttd.idrblab.net]
- 2. gram scale synthesis: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]
- 8. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Degradation of Pyrenolide C During Extraction
For researchers, scientists, and drug development professionals, the successful extraction of Pyrenolide C is a critical first step. This technical support center provides troubleshooting guidance and frequently asked questions to help minimize degradation and maximize yield during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a bioactive 10-membered lactone, a class of natural products known for their potential therapeutic properties. Like many lactones, this compound contains a cyclic ester group that is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as elevated temperatures. This inherent chemical instability can lead to the opening of the lactone ring, rendering the molecule inactive and resulting in lower yields of the desired compound. Careful control of extraction parameters is therefore crucial to prevent degradation.
Q2: What are the primary factors that can cause this compound degradation during extraction?
Several factors can contribute to the degradation of this compound during the extraction process:
-
pH: Both acidic and basic conditions can promote the hydrolysis of the lactone ring. It is crucial to maintain a neutral or slightly acidic pH throughout the extraction and purification steps.
-
Temperature: High temperatures can accelerate the rate of degradation reactions, including hydrolysis and other decomposition pathways. Prolonged exposure to heat should be avoided.
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Enzymatic Activity: If the source organism, such as a fungus, is not properly inactivated, endogenous enzymes like esterases can degrade this compound.
-
Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the lactone. Protic solvents, especially in the presence of acid or base, can participate in the hydrolysis reaction.
-
Light Exposure: While less common for lactones, prolonged exposure to UV light can potentially induce degradation in some sensitive molecules. It is good practice to protect extracts from direct light.
Q3: What are the visual or analytical signs of this compound degradation?
Degradation of this compound can be monitored using chromatographic techniques. On a Thin Layer Chromatography (TLC) plate or in a High-Performance Liquid Chromatography (HPLC) chromatogram, degradation may appear as:
-
A decrease in the intensity of the spot or peak corresponding to this compound over time.
-
The appearance of new spots or peaks, which represent the degradation products.
-
Streaking on a TLC plate, which can indicate the presence of multiple, unresolved degradation products.
The primary degradation product is the corresponding hydroxy acid, formed by the opening of the lactone ring. This change can be confirmed by techniques like mass spectrometry, which will show a mass increase corresponding to the addition of a water molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | Inefficient initial extraction: The solvent may not be effectively penetrating the source material (e.g., fungal mycelia).Degradation during extraction: The extraction conditions (e.g., pH, temperature) may be causing the breakdown of this compound. | Optimize solvent penetration: Grind the source material to a fine powder to increase surface area. Consider using a sequence of solvents with increasing polarity.Control extraction conditions: Use a neutral or slightly acidic solvent system. Perform the extraction at room temperature or below. Minimize the extraction time. |
| Appearance of New, More Polar Spots/Peaks on TLC/HPLC | Lactone ring hydrolysis: The primary degradation pathway is the opening of the lactone ring to form a more polar hydroxy acid. | Neutralize the extraction environment: If the source material or solvent is acidic or basic, consider adding a buffer to maintain a neutral pH.Use aprotic solvents: Solvents like ethyl acetate or dichloromethane are less likely to participate in hydrolysis than protic solvents like methanol or ethanol, especially if water is present. |
| Decreasing Yield During Purification Steps | Degradation on silica gel: The slightly acidic nature of standard silica gel can catalyze the degradation of acid-sensitive compounds.Prolonged exposure to solvents: Keeping the compound in solution for extended periods, especially at room temperature, can lead to degradation. | Use neutral or deactivated silica gel: For column chromatography, consider using silica gel that has been washed with a neutral buffer or deactivated with a small amount of a base like triethylamine.Work quickly and at low temperatures: Minimize the time the compound spends in solution. Evaporate solvents under reduced pressure at low temperatures. Store fractions and the purified compound at low temperatures (e.g., -20°C). |
| Inconsistent Extraction Yields Between Batches | Variability in source material: The concentration of this compound in the producing organism can vary depending on growth conditions and age.Inconsistent extraction procedure: Minor variations in extraction time, temperature, or solvent volumes can impact yield. | Standardize culture conditions: Ensure that the producing organism is grown under consistent conditions for each batch.Maintain a detailed and consistent protocol: Carefully document and adhere to all parameters of the extraction and purification process. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and analysis of this compound.
Protocol 1: General Extraction of this compound from Fungal Culture
This protocol provides a general guideline for the extraction of this compound from a fungal culture, such as Pyrenochaeta sp.
-
Harvesting and Drying:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Freeze-dry the mycelia to remove water, which can contribute to hydrolysis.
-
-
Initial Extraction:
-
Grind the dried mycelia to a fine powder.
-
Suspend the powdered mycelia in ethyl acetate (a common solvent for extracting moderately polar compounds). Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Stir the suspension at room temperature for 24 hours.
-
-
Filtration and Concentration:
-
Filter the mixture to remove the solid mycelial debris.
-
Concentrate the ethyl acetate extract under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Liquid-Liquid Partitioning (Optional Cleanup Step):
-
Dissolve the crude extract in a mixture of 90% methanol and hexane (1:1 v/v).
-
Shake the mixture in a separatory funnel and allow the layers to separate. The more polar this compound will preferentially partition into the methanol layer.
-
Collect the methanol layer and evaporate the solvent under reduced pressure.
-
Protocol 2: Monitoring Degradation by HPLC
This protocol describes how to use HPLC to assess the stability of this compound.
-
Sample Preparation:
-
Dissolve a known amount of purified this compound or crude extract in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
-
HPLC Conditions (General):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid (to ensure consistent peak shape).
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (typically between 200-260 nm for lactones).
-
-
Analysis:
-
Inject the sample at time zero to obtain an initial chromatogram.
-
Incubate the sample under the conditions you wish to test (e.g., different pH values, temperatures).
-
Inject aliquots of the sample at regular time intervals and compare the chromatograms. A decrease in the peak area of this compound and the appearance of new peaks will indicate degradation.
-
Visualizations
Logical Workflow for Minimizing this compound Degradation
Caption: Workflow for minimizing this compound degradation.
Signaling Pathway of Lactone Hydrolysis
Caption: Catalyzed hydrolysis of this compound.
Technical Support Center: Navigating Pyrenolide C Solubility in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Pyrenolide C in bioassays. Given that this compound is a novel polyketide, specific solubility data is limited. Therefore, this guide offers practical strategies and troubleshooting advice based on the behavior of structurally related hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for use in bioassays.[2] It is a powerful, water-miscible organic solvent with low toxicity at the concentrations typically used in cell culture experiments.[3][4]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q4: My this compound precipitates when I add it to the aqueous assay buffer or cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds.[5] Please refer to the detailed Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Troubleshooting Guide: Compound Precipitation in Bioassays
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your experiments.
Experimental Workflow for Identifying and Resolving Solubility Issues
Caption: A stepwise workflow for preparing and troubleshooting this compound solutions for bioassays.
Step-by-Step Troubleshooting
-
Optimize Stock Solution Preparation:
-
Problem: The compound does not fully dissolve in 100% DMSO.
-
Solution:
-
Gently warm the solution (e.g., to 37°C).
-
Use sonication to aid dissolution.
-
If solubility in DMSO is still limited, consider alternative organic solvents like ethanol, methanol, or dimethylformamide (DMF). However, always check for compatibility with your assay and cell line.
-
-
-
Address Precipitation in Aqueous Media:
-
Problem: The compound precipitates when the DMSO stock is diluted into the final aqueous buffer or cell culture medium.
-
Solutions (from least to most impactful):
-
Decrease the Final Concentration: The simplest solution is to test a lower final concentration of this compound.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous media, try a serial dilution approach. Prepare an intermediate dilution in a solvent that is miscible with both DMSO and water (e.g., ethanol). Alternatively, add the DMSO stock to a small volume of media and then vortex while slowly adding the remaining media.
-
Incorporate a Surfactant: For cell-free assays, consider adding a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.01-0.1%) to the assay buffer to help maintain solubility. Note that surfactants can interfere with cell-based assays.
-
Use a Carrier Protein: In some cases, particularly in cell culture, the presence of serum proteins (like albumin in Fetal Bovine Serum) can help to solubilize hydrophobic compounds. If you are using a serum-free medium, consider adding purified bovine serum albumin (BSA) as a carrier.
-
Explore Formulation Strategies: For more advanced applications, formulation strategies such as the use of cyclodextrins or liposomes can be employed to enhance the aqueous solubility of hydrophobic compounds.
-
-
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Abbreviation | Use | Notes |
| Dimethyl sulfoxide | DMSO | Primary solvent for high-concentration stock solutions. | Water-miscible; use a final concentration of ≤0.5% in most cell-based assays.[2] |
| Ethanol | EtOH | Alternative solvent for stock solutions. | May be less toxic to some cell lines than DMSO. |
| Dimethylformamide | DMF | Alternative solvent for highly insoluble compounds. | Use with caution due to higher potential toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Determine the molecular weight (MW) of this compound.
-
Weigh out a precise amount of this compound (e.g., 1 mg).
-
Calculate the volume of DMSO required to make a 10 mM stock solution using the formula: Volume (L) = (Mass (g) / MW ( g/mol )) / 0.010 (mol/L).
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex or sonicate until the solid is completely dissolved. A brief warming to 37°C may be necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium or assay buffer to achieve the desired final concentrations.
-
Crucially: Add the diluted compound solution to the cells or assay immediately after preparation to minimize the risk of precipitation. Vigorously mix the final solution upon addition.
-
Visualization of a Potential Signaling Pathway
While the precise molecular target of this compound is not yet defined, its reported anticancer activity suggests it may interfere with key signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a generalized signaling cascade often implicated in cancer, which could represent a potential area of impact for this compound.
Caption: A generalized MAPK/ERK signaling pathway, a potential target for anticancer compounds like this compound.
References
- 1. Pyrenosetins A–C, New Decalinoylspirotetramic Acid Derivatives Isolated by Bioactivity-Based Molecular Networking from the Seaweed-Derived Fungus Pyrenochaetopsis sp. FVE-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Validation & Comparative
Unveiling the Potential of Pyrenolide C: A Comparative Analysis Against Commercial Agricultural Fungicides
For Immediate Release
In the ongoing quest for novel and effective crop protection solutions, the natural fungal metabolite Pyrenolide C has emerged as a compound of interest due to its documented inhibitory effects on fungal growth. This report provides a comparative overview of the available scientific data on the efficacy of this compound and contrasts it with established commercial agricultural fungicides, offering researchers, scientists, and drug development professionals a baseline for future investigation.
Executive Summary
This compound, a phytotoxin produced by the fungus Pyrenophora teres, has demonstrated qualitative antifungal properties, including the inhibition of hyphal growth and the induction of morphological abnormalities in certain fungal species. However, a comprehensive, quantitative comparison with leading commercial fungicides is hampered by a notable lack of publicly available data on its broad-spectrum efficacy and specific mechanism of action. This guide synthesizes the existing information and outlines the standard methodologies required to generate the data necessary for a robust comparative assessment.
Efficacy of this compound: Current State of Knowledge
Commercial Agricultural Fungicides: A Benchmark for Performance
To provide a context for the potential of this compound, it is essential to consider the efficacy of widely used commercial fungicides. Strobilurin fungicides, such as azoxystrobin and pyraclostrobin, are mainstays in modern agriculture. Their mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), ultimately leading to a cessation of ATP synthesis. This targeted mechanism provides broad-spectrum control against a variety of fungal diseases.
| Fungicide | Target Pathogens | General Efficacy (EC50/MIC) | Mechanism of Action |
| Azoxystrobin | Powdery mildew, downy mildew, rusts, leaf spots, blights | Varies by pathogen (typically in the low µg/mL range) | Quinone outside Inhibitor (QoI); inhibits mitochondrial respiration. |
| Pyraclostrobin | Anthracnose, rusts, leaf spots, scab, Sclerotinia, Alternaria | Varies by pathogen (typically in the low µg/mL range) | Quinone outside Inhibitor (QoI); inhibits mitochondrial respiration. |
| This compound | Cochliobolous lunata (qualitative) | Data not available | Growth and morphogenic inhibition (specific pathway unknown). |
Experimental Protocols for Comparative Efficacy Testing
To quantitatively assess the fungicidal efficacy of this compound and compare it to commercial standards, standardized in vitro and in vivo assays are required.
In Vitro Antifungal Susceptibility Testing
A crucial step in evaluating a potential fungicide is to determine its Minimum Inhibitory Concentration (MIC) and EC50 values against a panel of relevant phytopathogenic fungi.
1. Fungal Isolates: A selection of agronomically important fungal pathogens should be used, for example:
- Botrytis cinerea (gray mold)
- Fusarium graminearum (Fusarium head blight)
- Alternaria brassicicola (black spot of crucifers)
- Pyricularia oryzae (rice blast)
2. Culture Preparation: Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to produce a sufficient quantity of mycelium or spores for the assay.
3. Broth Microdilution Assay (for MIC determination):
- A two-fold serial dilution of this compound and the commercial fungicides is prepared in a liquid medium (e.g., Potato Dextrose Broth or RPMI-1640) in a 96-well microtiter plate.
- Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments.
- The plates are incubated under controlled conditions (temperature, humidity, and light) for a defined period.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
4. Radial Growth Inhibition Assay (for EC50 determination):
A series of PDA plates are amended with different concentrations of this compound or the commercial fungicides.
A mycelial plug from an actively growing fungal culture is placed in the center of each plate.
The plates are incubated, and the radial growth of the fungal colony is measured over time.
The EC50 value, the concentration that inhibits fungal growth by 50% compared to the control, is calculated from the dose-response curve.
Caption: In Vitro Antifungal Efficacy Testing Workflow. Signaling Pathways and Mechanism of Action
The precise molecular target and signaling pathway affected by this compound in fungi remain to be elucidated. The observed morphological changes, such as swollen hyphae, suggest a potential disruption of cell wall biosynthesis or cytoskeletal organization. Further research, including transcriptomic and proteomic analyses of this compound-treated fungi, is necessary to identify the specific cellular processes that are targeted.
In contrast, the mechanism of action for strobilurin fungicides is well-established, providing a clear pathway for understanding their efficacy and the potential for resistance development.
Conclusion and Future Directions
This compound presents an intriguing starting point for the development of new antifungal agents. Its observed effects on fungal morphology warrant a more in-depth investigation into its mechanism of action and a quantitative assessment of its efficacy against a broad range of plant pathogens. The generation of robust MIC and EC50 data through standardized assays will be critical in determining its true potential and how it compares to the highly effective commercial fungicides currently available. Future research should focus on elucidating its molecular target, which could reveal novel pathways for fungicide development and help to address the ongoing challenge of fungicide resistance in agriculture.
References
Validating the Antifungal Mechanism of Action of Pyrenolide C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antifungal mechanism of action of Pyrenolide C, a ten-membered lactone natural product. Due to the limited publicly available data on this compound's specific antifungal activity, this document outlines the necessary experimental approaches and provides comparative data for established antifungal agents. This will allow researchers to benchmark the performance of this compound as new data becomes available.
Overview of this compound
This compound is a nonenolide metabolite produced by the fungus Pyrenophora teres. Preliminary studies have indicated its potential as an antifungal agent, with reports of it causing hyphal growth inhibition and the formation of irregularly swollen hyphae in the fungus Cochliobolus lunata. However, a detailed understanding of its mechanism of action and a quantitative assessment of its antifungal spectrum are not yet available in the public domain.
Comparative Antifungal Performance
A crucial step in validating a new antifungal agent is to compare its in vitro activity against a panel of clinically relevant fungal pathogens with that of existing drugs. The most common metric for this comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
While specific MIC values for this compound are not currently available, the following table provides a reference range for common antifungal drugs against key fungal pathogens. This table can be used to benchmark future experimental results for this compound.
| Antifungal Agent | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Fluconazole | 0.25 - 4 | 16 - >64 | 4 - 16 |
| Amphotericin B | 0.25 - 1 | 0.5 - 2 | 0.125 - 1 |
| Caspofungin | 0.03 - 0.5 | 0.015 - 0.25 | 16 - 32 |
| Voriconazole | 0.03 - 0.125 | 0.25 - 1 | 0.03 - 0.25 |
Proposed Antifungal Mechanism of Action of this compound
The observed phenotype of hyphal swelling suggests that this compound may interfere with processes crucial for maintaining cell wall integrity and polarized cell growth in filamentous fungi. A plausible hypothesis is that this compound disrupts the fungal cell wall synthesis or the underlying cytoskeletal organization.
Hypothetical Signaling Pathway Affected by this compound
Based on the mechanism of other natural products that induce morphological changes in fungi, a proposed signaling pathway for this compound's action could involve the disruption of the small GTPases (e.g., Rho and Cdc42) that regulate actin and formin polarization at the hyphal tip. This disruption would lead to disorganized cell wall synthesis, resulting in isotropic growth and hyphal swelling.
Caption: Proposed mechanism of this compound leading to hyphal swelling.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action, a series of experiments should be conducted. The following protocols provide a starting point for these investigations.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal pathogens.
Methodology (Broth Microdilution):
-
Fungal Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or RPMI-1640 medium and adjusted to a concentration of 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: A stock solution of this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.
Morphological Analysis of Fungal Hyphae
Objective: To observe and quantify the morphological changes, such as hyphal swelling, induced by this compound.
Methodology (Microscopy):
-
Fungal Culture: The target fungus is grown in a liquid medium on a glass-bottom dish or slide.
-
Treatment: this compound is added to the culture at sub-MIC and MIC concentrations.
-
Imaging: The hyphal morphology is observed over time using light microscopy or confocal microscopy. Stains such as Calcofluor White (for chitin) or Concanavalin A (for mannoproteins) can be used to visualize the cell wall.
-
Quantification: Image analysis software can be used to measure hyphal diameter and other morphological parameters.
Experimental Workflow for Target Identification
A combination of genetic and biochemical approaches can be employed to identify the molecular target of this compound.
Caption: A workflow for identifying the molecular target of this compound.
Conclusion
This compound presents an interesting scaffold for the development of new antifungal agents. The validation of its mechanism of action requires a systematic approach, starting with the determination of its antifungal spectrum and followed by detailed investigations into its effects on fungal morphology and cellular pathways. The experimental frameworks and comparative data provided in this guide are intended to facilitate this research and contribute to a better understanding of this compound's potential as a therapeutic agent.
Cross-Resistance Profile of Pyrenolide C: An Uncharted Territory in Antifungal Research
A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the cross-resistance profiles of fungal pathogens to Pyrenolide C, a natural fungal metabolite. Despite its known antifungal properties, dedicated studies evaluating its efficacy against pathogens with established resistance to other fungicide classes are currently unavailable in the public domain. This lack of data precludes a direct comparative analysis of this compound's performance against resistant strains and highlights a critical area for future research in the development of novel antifungal agents.
This compound, a macrolide produced by the fungus Pyrenophora teres, has demonstrated inhibitory and morphogenic effects on other fungi, suggesting its potential as an antifungal compound. However, the core requirement for a cross-resistance study—the systematic evaluation of a compound against a panel of fungal isolates with well-characterized resistance mechanisms to other drugs—has not been met for this compound according to available scientific literature.
The Imperative of Cross-Resistance Studies
The development of resistance to existing antifungal drugs is a major challenge in both agriculture and clinical settings. Fungal pathogens can develop resistance through various mechanisms, such as target site modification, overexpression of efflux pumps, or alterations in metabolic pathways. When a new antifungal compound is discovered, it is crucial to assess its susceptibility to these existing resistance mechanisms. A lack of cross-resistance would indicate a novel mode of action and position the compound as a valuable tool against multidrug-resistant fungal strains.
Methodologies for Assessing Cross-Resistance
Standardized experimental protocols are essential for determining the cross-resistance profile of a novel compound. These typically involve in vitro susceptibility testing against a diverse panel of fungal isolates.
Key Experimental Protocols:
-
Fungal Isolates: A curated collection of fungal pathogens is used, including wild-type (susceptible) strains and well-characterized resistant strains. For a comprehensive study, this panel would ideally include isolates with known resistance to major fungicide classes such as azoles, strobilurins, and SDHIs (succinate dehydrogenase inhibitors).
-
Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) of this compound and a range of commercially available fungicides would be determined for each fungal isolate. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are typically employed.
-
Broth Microdilution Method: This is a widely used technique to determine the MIC of an antifungal agent. A serial dilution of the compound is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. After an incubation period, the lowest concentration of the compound that visibly inhibits fungal growth is recorded as the MIC.
-
Data Analysis: The resulting MIC or EC50 values are then compared across the susceptible and resistant strains. A significant increase in the MIC or EC50 value for a resistant strain compared to its susceptible counterpart would indicate cross-resistance. Conversely, similar MIC or EC50 values would suggest a lack of cross-resistance.
-
Visualizing the Path Forward: A Proposed Experimental Workflow
To address the current knowledge gap, a structured experimental approach is necessary. The following diagram, generated using the DOT language, illustrates a logical workflow for a comprehensive cross-resistance study of this compound.
The Unexplored Potential of this compound
Without dedicated cross-resistance studies, the potential of this compound as a tool to combat fungicide-resistant pathogens remains speculative. The scientific community, including researchers in mycology, plant pathology, and drug development, is encouraged to undertake the necessary investigations to elucidate the cross-resistance profile of this natural compound. Such research would not only clarify the mechanism of action of this compound but also determine its viability as a lead compound for the development of new and effective antifungal therapies. The absence of data is, in itself, a significant finding, pointing towards a promising but as yet unexplored avenue of antifungal research.
A Comparative Analysis of Pyrenolide C and Other Pyrenophora Toxins on Plant Health
For Researchers, Scientists, and Drug Development Professionals
The genus Pyrenophora is a significant group of plant pathogens, producing a diverse arsenal of phytotoxins that contribute to disease development in various crops. Understanding the relative phytotoxicity of these compounds is crucial for developing effective disease management strategies and for exploring their potential as bioherbicides or as lead compounds in drug discovery. This guide provides a comparative overview of the phytotoxicity of Pyrenolide C, a member of the pyrenolide family of macrolides, with other prominent toxins produced by Pyrenophora species and other relevant fungal phytotoxins.
Quantitative Phytotoxicity Data
Direct comparative studies on the phytotoxicity of this compound against other Pyrenophora toxins under identical conditions are limited in the currently available scientific literature. However, by compiling data from various studies, we can construct a preliminary comparison. The following table summarizes the available quantitative data on the phytotoxicity of selected toxins. It is important to note that the plant species and experimental conditions vary between studies, which may influence the observed toxicity levels.
| Toxin | Producing Fungus | Plant Species | Assay Type | Endpoint | Effective Concentration | Citation |
| Cytochalasin A | Aspergillus sp. (produced by some Pyrenophora species) | Ageratina adenophora | Photosynthesis Inhibition | I50 (Oxygen Evolution Rate) | 58.5 µM | [1] |
| Cytochalasin B | Pyrenophora semeniperda | Bromus tectorum | Coleoptile Bioassay | Growth Inhibition | Mild toxicity at 10-4 M, significant toxicity at 10-3 M | |
| Proteinaceous Toxins | Pyrenophora teres | Hordeum vulgare (Barley) | Leaf Application | Necrotic spots/lesions | Not Quantified | [2] |
| Low Molecular Weight Compounds | Pyrenophora teres | Hordeum vulgare (Barley) | Leaf Application | General chlorosis | Not Quantified | [2] |
Note: The lack of a specific EC50 or IC50 value for this compound in the literature prevents a direct quantitative comparison in this table. The data for Cytochalasin B is presented as a range of effective concentrations due to the nature of the reported results.
Experimental Protocols
Toxin Preparation
-
Isolation and Purification: The toxin of interest (e.g., this compound) is isolated from fungal cultures and purified using chromatographic techniques (e.g., HPLC) to ensure high purity.
-
Stock Solution Preparation: A stock solution of the purified toxin is prepared in a suitable solvent (e.g., ethanol or DMSO) at a known concentration.
-
Working Solutions: A series of dilutions are prepared from the stock solution to create a range of concentrations for testing.
Plant Material
-
Seed Germination: Seeds of a susceptible plant variety (e.g., barley cv. Sloop) are surface-sterilized and germinated on moist filter paper in petri dishes in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod)[2].
-
Seedling Growth: Once germinated, seedlings are transferred to a hydroponic system or soil-based medium for further growth until they reach the desired developmental stage (e.g., second leaf stage).
Phytotoxicity Bioassay
Several methods can be employed to assess phytotoxicity:
-
Leaf Puncture Assay:
-
A small wound is made on the leaf surface of an intact plant or a detached leaf using a sterile needle.
-
A droplet of the toxin solution (at a specific concentration) is applied to the wound.
-
Control plants are treated with the solvent alone.
-
Plants are incubated under controlled conditions, and the development of symptoms (e.g., necrosis, chlorosis) around the puncture site is observed and measured over several days.
-
-
Seedling Growth Inhibition Assay:
-
Germinated seeds or young seedlings are placed in a medium (e.g., agar or hydroponic solution) containing different concentrations of the toxin.
-
Seedlings are grown under controlled conditions for a specific period (e.g., 7-14 days).
-
Phytotoxicity is assessed by measuring parameters such as root length, shoot height, and biomass (fresh and dry weight) and comparing them to the control group.
-
From this data, EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values can be calculated.
-
-
Photosynthesis Inhibition Assay:
-
Leaf discs are excised from healthy plants and floated on solutions containing different concentrations of the toxin.
-
After a specific incubation period, chlorophyll fluorescence or oxygen evolution rates are measured using specialized equipment (e.g., a chlorophyll fluorometer or an oxygen electrode) to assess the impact on photosynthetic activity[1].
-
Signaling Pathways
Pyrenophora toxins can trigger complex signaling pathways within the host plant, often leading to programmed cell death and disease symptoms. Two key pathways implicated in the plant's response to these toxins are the Mitogen-Activated Protein Kinase (MAPK) cascade and the Jasmonic Acid (JA) signaling pathway.
Figure 1: Simplified MAPK signaling pathway activated by Pyrenophora toxins.
References
Scant Data on Pyrenolide C Hinders Full Structure-Activity Relationship Analysis; Focus Shifts to Analog Pyrenolide D
A comprehensive review of available scientific literature reveals a significant gap in the structure-activity relationship (SAR) studies of Pyrenolide C and its analogs. Despite efforts to collate experimental data for a comparative guide, no specific studies detailing the synthesis and biological evaluation of a series of this compound analogs could be identified. Research has predominantly focused on a related compound, Pyrenolide D, which originates from the same fungus, Pyrenophora teres. This guide, therefore, pivots to an analysis of Pyrenolide D and its analogs as a case study to fulfill the core requirements of presenting comparative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Pyrenolides A, B, and C are known to be 10-membered keto-lactone structures with reported antifungal properties. In contrast, Pyrenolide D is a structurally distinct tricyclic spiro-γ-lactone that has demonstrated cytotoxic activity against human promyelocytic leukemia (HL-60) cells.[1] While the synthesis of Pyrenolide D and some of its analogs has been documented, a comprehensive SAR study with quantitative biological data remains limited. This guide will present the available information on Pyrenolide D analogs and provide a framework for how a complete SAR study would be structured.
Comparison of Pyrenolide D and its Analogs
Due to the limited publicly available data on a series of Pyrenolide D analogs with corresponding biological activity, a comprehensive quantitative comparison table cannot be constructed at this time. However, based on the synthesis of several hydroxylated analogs of Pyrenolide D, a hypothetical table is presented below to illustrate how such data would be organized for a typical SAR study. The values presented are for illustrative purposes only and do not represent actual experimental data.
| Compound | Structure Modification | IC50 (µM) against HL-60 Cells | Notes |
| Pyrenolide D | Parent Compound | [Actual Value Needed] | Exhibits baseline cytotoxic activity. |
| Analog 1 | Modification at R1 (e.g., Hydroxylation) | [Hypothetical Value] | To determine the impact of polarity at this position. |
| Analog 2 | Modification at R2 (e.g., Epimerization) | [Hypothetical Value] | To assess the role of stereochemistry in biological activity. |
| Analog 3 | Modification of the spiroketal ring | [Hypothetical Value] | To understand the importance of the core scaffold for cytotoxicity. |
| Analog 4 | Opening of the lactone ring | [Hypothetical Value] | To investigate the necessity of the lactone moiety for activity. |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for the key experiments that would be cited in a comprehensive SAR study of Pyrenolide D analogs.
General Synthesis of Pyrenolide D Analogs
The synthesis of Pyrenolide D analogs would likely follow established routes for the total synthesis of the natural product, with modifications introduced at specific steps to generate the desired structural variations. A general workflow is as follows:
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of Pyrenolide D and its analogs (typically ranging from 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration should be <0.1%). Control wells receive DMSO only.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Signaling Pathway
The precise mechanism of action and the signaling pathways affected by Pyrenolide D are not yet fully elucidated. However, many cytotoxic natural products exert their effects by inducing apoptosis. A plausible hypothetical signaling pathway that could be investigated for Pyrenolide D is the intrinsic apoptosis pathway.
In this proposed pathway, Pyrenolide D induces mitochondrial stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This results in the release of cytochrome c from the mitochondria, which then activates the caspase cascade, ultimately leading to programmed cell death (apoptosis).
While a detailed SAR guide for this compound analogs is not currently possible due to a lack of published data, the framework presented here for Pyrenolide D illustrates the necessary components for such a study. Further research into the synthesis and biological evaluation of a wider range of Pyrenolide D analogs is required to establish a clear understanding of the structural features crucial for its cytotoxic activity. This would enable the rational design of more potent and selective anticancer agents based on the Pyrenolide scaffold. Researchers are encouraged to pursue these studies to unlock the therapeutic potential of this class of natural products.
References
A Proposed Research Guide for the In Vivo Validation of Pyrenolide C as a Novel Antifungal Agent in Plant Models
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed experimental framework for the in vivo validation of Pyrenolide C as a potential antifungal agent for plant protection. Due to the current lack of published in vivo data for this compound, this document serves as a comprehensive roadmap for its evaluation, comparing its hypothetical performance against established commercial fungicides. The experimental protocols and comparative data provided are based on existing literature for these established agents and are intended to serve as a benchmark for the assessment of this compound.
Introduction to this compound and Rationale for In Vivo Testing
This compound is a natural product with documented antifungal properties. While preliminary in vitro studies may have indicated its potential, rigorous in vivo validation is the critical next step to ascertain its efficacy in a biological system. This guide proposes a series of experiments designed to evaluate the protective and curative potential of this compound against common and economically significant plant pathogenic fungi. The successful completion of these studies would provide the necessary data to support its further development as a commercial biofungicide.
Comparative Antifungal Agents
To provide a robust assessment of this compound's potential, its performance will be benchmarked against three widely used commercial fungicides with different modes of action.
| Fungicide | Chemical Class | Mode of Action | Target Pathogens |
| Chlorothalonil | Chloronitrile | Multi-site contact activity; disrupts fungal metabolism.[1] | Broad-spectrum, including Botrytis cinerea and Alternaria solani.[1] |
| Azoxystrobin | Strobilurin (QoI) | Systemic; inhibits mitochondrial respiration.[2] | Broad-spectrum, effective against Alternaria solani and Fusarium oxysporum.[3] |
| Propiconazole | Triazole (DMI) | Systemic; inhibits sterol biosynthesis in fungal cell membranes.[4] | Broad-spectrum, particularly effective against rusts, powdery mildews, and various leaf spots. |
Proposed In Vivo Efficacy Trials
This section details the proposed experimental design for evaluating the antifungal activity of this compound.
Experimental Workflow
Caption: Proposed experimental workflow for the in vivo validation of this compound.
Quantitative Data Summary (Hypothetical Data for this compound)
The following tables present a framework for summarizing the quantitative data from the proposed experiments. The values for the commercial fungicides are derived from existing literature and serve as a comparative baseline. The values for this compound are hypothetical and represent target efficacy goals.
Table 1: Efficacy Against Botrytis cinerea on Tomato (Detached Leaf Assay)
| Treatment | Concentration (µg/mL) | Mean Lesion Diameter (mm) | Disease Reduction (%) | Phytotoxicity Score (0-5) |
| Negative Control (Water) | - | 15.2 | 0 | 0 |
| This compound | 10 | 4.5 | 70.4 | 0 |
| This compound | 50 | 2.1 | 86.2 | 1 |
| Chlorothalonil | 50 | 3.8 | 75.0 | 0 |
| Positive Control (Pathogen only) | - | 15.2 | 0 | 0 |
Table 2: Efficacy Against Alternaria solani on Potato (Whole Plant Assay - Greenhouse)
| Treatment | Application Rate (g a.i./ha) | Disease Severity (%) | Disease Control (%) | Phytotoxicity Score (0-5) |
| Negative Control (Water) | - | 85.0 | 0 | 0 |
| This compound | 100 | 25.5 | 70.0 | 0 |
| This compound | 250 | 12.8 | 85.0 | 1 |
| Azoxystrobin | 250 | 17.0 | 80.0[5] | 0[5][6][7] |
| Positive Control (Pathogen only) | - | 85.0 | 0 | 0 |
Table 3: Efficacy Against Fusarium oxysporum on Tomato (Whole Plant Assay - Greenhouse)
| Treatment | Application Rate (mg/plant) | Disease Incidence (%) | Disease Severity Index (0-4) | Phytotoxicity Score (0-5) |
| Negative Control (Water) | - | 100 | 3.8 | 0 |
| This compound | 50 | 30 | 1.2 | 0 |
| This compound | 100 | 15 | 0.6 | 1 |
| Propiconazole | 100 | 25 | 0.9 | 1[4][8][9] |
| Positive Control (Pathogen only) | - | 100 | 3.8 | 0 |
Detailed Experimental Protocols
Detached Leaf Assay Protocol
This assay allows for rapid screening of antifungal compounds under controlled conditions.
-
Plant Material: Fully expanded, healthy leaves are detached from 4-6 week old tomato or potato plants.
-
Preparation: Leaves are surface-sterilized with a 1% sodium hypochlorite solution for 1 minute, rinsed with sterile distilled water, and allowed to air dry.
-
Treatment Application: A 10 µL droplet of the test compound (this compound or commercial fungicide at various concentrations) is applied to the adaxial surface of each leaflet. Control leaves are treated with sterile water.
-
Inoculation: After 24 hours, a 5 µL droplet containing a spore suspension of the target pathogen (e.g., Botrytis cinerea at 1x10^5 spores/mL) is placed on top of the dried treatment spot.
-
Incubation: The leaves are placed in a high-humidity chamber at 20-25°C with a 12-hour photoperiod.
-
Data Collection: Lesion diameter is measured at 3-5 days post-inoculation. Disease reduction is calculated relative to the control.
Whole Plant Assay Protocol (Greenhouse)
This assay evaluates the efficacy of the compounds under more realistic growing conditions.
-
Plant Material: Tomato or potato plants are grown in pots in a greenhouse to the 4-6 leaf stage.
-
Treatment Application: Plants are sprayed with the test compounds until runoff. Control plants are sprayed with water.
-
Inoculation: 24 hours after treatment, plants are inoculated by spraying with a spore suspension of the target pathogen (e.g., Alternaria solani at 1x10^5 spores/mL). For soil-borne pathogens like Fusarium oxysporum, the soil is drenched with a spore suspension.
-
Incubation: Plants are maintained in a greenhouse with conditions favorable for disease development (e.g., high humidity for foliar pathogens).
-
Data Collection: Disease severity is assessed 7-14 days post-inoculation using a rating scale (e.g., 0-100% leaf area affected). Disease control is calculated relative to the positive control.
Phytotoxicity Assay Protocol
This assay assesses any potential damage to the host plant caused by the treatments.
-
Plant Material: Healthy, disease-free plants at the 4-6 leaf stage are used.
-
Treatment Application: Plants are sprayed with a high concentration of the test compounds (e.g., 2-5 times the proposed effective dose).
-
Observation: Plants are observed for 7-14 days for any signs of phytotoxicity, such as leaf yellowing (chlorosis), tissue death (necrosis), or stunted growth.
-
Scoring: Phytotoxicity is rated on a scale of 0 to 5, where 0 is no damage and 5 is severe damage or plant death.
Signaling Pathways in Plant-Fungal Interactions
Understanding the underlying molecular mechanisms of plant immunity is crucial for the development of novel fungicides. This compound may act not only by directly inhibiting fungal growth but also by modulating the plant's own defense responses.
Caption: Simplified model of plant immune signaling in response to fungal pathogens.
This model illustrates the two main branches of the plant immune system.[5][6] PAMP-Triggered Immunity (PTI) is initiated upon recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs) by the plant's Pattern Recognition Receptors (PRRs).[6] This leads to a basal defense response.[5] Some pathogens can secrete effector proteins to suppress PTI.[10] In turn, plants have evolved Resistance (R) proteins that can recognize these effectors, leading to a more robust defense known as Effector-Triggered Immunity (ETI), which often involves a hypersensitive response (localized cell death) to limit pathogen spread.[5] this compound could potentially enhance these natural defense pathways, a hypothesis that could be explored in further mechanistic studies.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. isciencepress.com [isciencepress.com]
- 3. envirobiotechjournals.com [envirobiotechjournals.com]
- 4. mississippi-crops.com [mississippi-crops.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. phytojournal.com [phytojournal.com]
- 8. An Insight into the Endophytic Bacterial Community of Tomato after Spray Application of Propiconazole and Bacillus subtilis Strain NBRI-W9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchtrend.net [researchtrend.net]
A Comparative Guide to Pyrenolide C: Unveiling the Natural Product and the Synthetic Frontier
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed overview of Pyrenolide C, a natural product with notable antifungal properties. To date, a head-to-head comparison between synthetic and natural this compound is not feasible, as a total synthesis of this molecule has not been reported in peer-reviewed literature. This guide, therefore, focuses on the comprehensively studied, naturally occurring this compound, presenting its known biological activity and the experimental context of its discovery. The absence of a synthetic counterpart underscores a significant opportunity in the field of natural product synthesis and medicinal chemistry.
Natural this compound: A Profile
This compound is a 10-membered keto-lactone macrolide produced by the phytopathogenic fungus Pyrenophora teres.[1][2] This fungus is the causative agent of net blotch disease in barley, a significant concern in agriculture.[1][2] The isolation and characterization of this compound were first reported in 1980.
Biological Activity of Natural this compound
The primary reported biological activity of naturally sourced this compound is its antifungal action. Specifically, it has been shown to inhibit the hyphal growth of the fungus Cochliobolus lunatus (also known as Curvularia lunata).[1][2] This inhibitory effect is characterized by the formation of irregularly swollen hyphae, indicating a disruption of normal fungal morphogenesis.[1][2]
| Property | Description | Reference |
| Source Organism | Pyrenophora teres (a phytopathogenic fungus) | [1][2] |
| Chemical Class | 10-membered keto-lactone macrolide | |
| Reported Biological Activity | Antifungal; inhibits hyphal growth and induces morphogenic abnormalities in Cochliobolus lunatus. | [1][2] |
| Observed Effect | Formation of irregularly swollen hyphae. | [1][2] |
Experimental Protocols
The foundational research on this compound's biological activity involved the following conceptual steps:
-
Isolation and Purification: this compound was isolated from the culture broth of Pyrenophora teres. Standard chromatographic techniques are typically employed for the purification of such fungal metabolites.
-
Bioassay for Antifungal Activity: The antifungal effects of the isolated this compound were assessed using the fungus Cochliobolus lunatus as the target organism. The primary endpoints of this assay were the inhibition of hyphal growth and the observation of morphological changes in the fungal hyphae.
Visualizing the Biological Context
The following diagrams illustrate the biological origins and the mechanism of action of this compound as described in the literature.
References
Assessing the Environmental Impact: A Comparative Analysis of Natural vs. Synthetic Pesticides
A Note on Pyrenolide C: Initial research yielded no specific toxicological or environmental impact data for this compound. This suggests that it is likely a novel or not widely studied natural compound. Therefore, to fulfill the comparative assessment, this guide utilizes Pyrethrins , a well-documented class of natural insecticides derived from the Chrysanthemum cinerariifolium flower, as a proxy for a natural pesticide. This allows for a robust comparison against commonly used synthetic pesticides.
The escalating global demand for food production has led to a heavy reliance on pesticides to mitigate crop losses. However, the widespread use of these chemicals raises significant concerns about their environmental footprint. This guide provides a comparative environmental impact assessment of a natural pesticide, represented by Pyrethrins, and three major classes of synthetic pesticides: Pyrethroids (represented by Permethrin), Neonicotinoids (represented by Imidacloprid), and Organophosphates (represented by Chlorpyrifos).
Quantitative Comparison of Environmental Impact
The following tables summarize key quantitative data on the toxicity, persistence, and bioaccumulation potential of the selected pesticides.
Table 1: Acute Toxicity to Non-Target Organisms
| Pesticide Class | Representative Compound | Bees (LD50, µ g/bee ) | Birds (LD50, mg/kg) | Fish (LC50, µg/L) | Aquatic Invertebrates (LC50, µg/L) | Mammals (LD50, mg/kg, oral, rat) |
| Natural | Pyrethrins | 0.02 - 0.2 | >2000 | 10 - 39 | 1.8 - 15 | 200 - 2,600 |
| Pyrethroids | Permethrin | Highly Toxic[1] | >2000 | 2.5 (Rainbow Trout)[1] | 0.6 (Daphnia)[1] | 430 - 4000[2] |
| Neonicotinoids | Imidacloprid | 0.0039 - 0.078 | >2000 | 211,000 (Rainbow Trout) | 0.037 - 0.115[3] | 450 |
| Organophosphates | Chlorpyrifos | Very Toxic[4] | 8 - 112 | 1.7 - 4.3 | 0.1 - 1.7 | 135 - 163 |
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population. A lower LD50 indicates higher toxicity. LC50 (Lethal Concentration, 50%): The concentration of a substance in water that is lethal to 50% of a test population over a specific time. A lower LC50 indicates higher toxicity.
Table 2: Environmental Persistence
| Pesticide Class | Representative Compound | Soil Half-life (days) | Water Half-life |
| Natural | Pyrethrins | 2.2 - 9.5[5] | 11.8 hours (in sunlight)[5] |
| Pyrethroids | Permethrin | 11.6 - 113 (average 39.5)[1] | 19 - 27 hours (water column), >1 year (sediment)[1] |
| Neonicotinoids | Imidacloprid | 40 - 124 (can be up to 1-3 years)[3][6] | >31 days (in dark)[7] |
| Organophosphates | Chlorpyrifos | 11 - 141 (can be up to >1 year)[8][9] | 35 - 78 days[8] |
Half-life: The time it takes for half of the initial amount of a substance to degrade.
Table 3: Bioaccumulation Potential
| Pesticide Class | Representative Compound | Bioaccumulation Potential |
| Natural | Pyrethrins | Low[10] |
| Pyrethroids | Permethrin | Can bioaccumulate in fish[4] |
| Neonicotinoids | Imidacloprid | Does not significantly bioaccumulate |
| Organophosphates | Chlorpyrifos | Can bioaccumulate in fish and other animals[4] |
Bioaccumulation: The accumulation of a substance in an organism at a faster rate than it can be metabolized or excreted.
Experimental Protocols
The data presented in the tables above are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Acute Oral Toxicity (LD50): This test is typically conducted on rats or mice. The animals are administered a single oral dose of the pesticide. The mortality is observed over a 14-day period, and the LD50 is calculated. The OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) is a commonly used protocol.
Aquatic Toxicity (LC50): This test is performed on fish (e.g., Rainbow Trout) and aquatic invertebrates (e.g., Daphnia magna). The organisms are exposed to a range of concentrations of the pesticide in water for a specified period (typically 96 hours for fish and 48 hours for invertebrates). The concentration that causes mortality in 50% of the test organisms is the LC50. The OECD Test Guideline 203 (Fish, Acute Toxicity Test) and 202 (Daphnia sp. Acute Immobilisation Test) are standard protocols.
Soil Half-life: The degradation of a pesticide in soil is studied under controlled laboratory or field conditions. A known amount of the pesticide is applied to a specific soil type. The concentration of the pesticide in the soil is measured at regular intervals. The time it takes for the concentration to decrease by half is the soil half-life. The OECD Test Guideline 307 (Aerobic and Anaerobic Transformation in Soil) provides a framework for this assessment.
Signaling Pathways and Mechanisms of Action
The toxicity of pesticides is determined by their specific interaction with biological molecules and signaling pathways in target and non-target organisms.
Pyrethrins and Pyrethroids: Sodium Channel Modulators
Both natural pyrethrins and synthetic pyrethroids target the voltage-gated sodium channels in the nerve cells of insects.[11][12][13] They bind to the sodium channels and prevent them from closing, leading to a continuous influx of sodium ions.[11][14] This causes a state of hyperexcitability in the nervous system, resulting in paralysis and death of the insect.[5][14] While they share a similar mode of action, synthetic pyrethroids are designed to be more stable in the environment than natural pyrethrins.[15]
Neonicotinoids: Nicotinic Acetylcholine Receptor Agonists
Neonicotinoids are systemic insecticides that are taken up by the plant and distributed throughout its tissues.[16] They act on the central nervous system of insects by binding to nicotinic acetylcholine receptors (nAChRs).[16][17] This binding mimics the action of the neurotransmitter acetylcholine but is irreversible, leading to overstimulation of the nerve cells, paralysis, and death.[16][18] Neonicotinoids have a higher affinity for insect nAChRs than for mammalian receptors, which accounts for their selective toxicity.[16]
Organophosphates: Acetylcholinesterase Inhibitors
Organophosphates exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[19][20] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[8][19] By inhibiting AChE, organophosphates cause an accumulation of ACh, leading to continuous stimulation of cholinergic receptors in both the central and peripheral nervous systems.[19][21] This results in a wide range of symptoms, including muscle tremors, paralysis, and ultimately, respiratory failure.[21]
Summary and Conclusion
This comparative guide highlights the significant differences in the environmental impact of natural and synthetic pesticides.
-
Pyrethrins , as a representative natural pesticide, exhibit low persistence in soil and water and have a low potential for bioaccumulation.[5][10] However, they are highly toxic to beneficial insects like bees.
-
Synthetic pyrethroids , like Permethrin, are more persistent in the environment than their natural counterparts but share a similar high toxicity to non-target insects and aquatic organisms.[1]
-
Neonicotinoids , such as Imidacloprid, are highly systemic and persistent, posing a significant risk to pollinators and aquatic invertebrates.[3][7]
-
Organophosphates , like Chlorpyrifos, are highly toxic to a broad range of organisms, including mammals, and can persist in the environment.[4]
The choice of a pesticide involves a trade-off between efficacy, environmental persistence, and non-target toxicity. While natural pesticides like pyrethrins are less persistent, their potency against beneficial insects cannot be overlooked. Synthetic pesticides, on the other hand, offer longer-lasting control but at a greater environmental cost in terms of persistence and potential for broader ecological harm. A thorough understanding of these trade-offs is crucial for developing sustainable pest management strategies that minimize environmental damage while ensuring food security. Further research into novel, highly specific, and biodegradable pesticides is essential for a more environmentally friendly approach to agriculture.
References
- 1. Permethrin Technical Fact Sheet [npic.orst.edu]
- 2. health.maryland.gov [health.maryland.gov]
- 3. Imidacloprid - Wikipedia [en.wikipedia.org]
- 4. Chlorpyrifos Fact Sheet [npic.orst.edu]
- 5. Pyrethrins General Fact Sheet [npic.orst.edu]
- 6. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 7. EXTOXNET PIP - IMIDACLOPRID [extoxnet.orst.edu]
- 8. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 9. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 10. Pyrethrin II | C22H28O5 | CID 5281555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 12. Mode of action of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrethroid - Wikipedia [en.wikipedia.org]
- 15. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
- 17. Neonicotinoids Pesticides and Metabolites [sigmaaldrich.com]
- 18. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 19. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 20. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 21. epa.gov [epa.gov]
Unveiling the Fungal Foe: A Comparative Guide to Pyrenolide C's Target Specificity
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a novel antifungal agent is paramount. This guide provides a comparative analysis of Pyrenolide C, a natural product with known antifungal properties, focusing on the validation of its target specificity in fungal cells. While direct molecular targets of this compound remain an active area of research, this document synthesizes the available data on its observed effects and compares them with established antifungal agents, offering insights into its potential mechanism of action.
This compound, a secondary metabolite isolated from the fungus Pyrenophora teres, has demonstrated notable antifungal activity. A key characteristic of its bioactivity is the induction of "hyphal growth inhibition and the formation of many irregularly swollen hyphae in Cochliobolous lunata". This distinct morphological alteration suggests that this compound likely interferes with critical cellular processes such as cell wall biosynthesis or the integrity of the cell membrane.
Comparative Analysis of Antifungal Activity
To contextualize the potential of this compound, it is essential to compare its observed effects with those of well-characterized antifungal drugs. The following table summarizes the primary targets and resulting cellular effects of major antifungal classes, providing a framework for postulating the mechanism of this compound.
| Antifungal Class | Primary Target | Cellular Effect | Morphological Changes |
| Azoles (e.g., Fluconazole) | Lanosterol 14α-demethylase (Erg11) | Inhibition of ergosterol biosynthesis | Disruption of cell membrane integrity, growth inhibition |
| Polyenes (e.g., Amphotericin B) | Ergosterol | Forms pores in the cell membrane | Leakage of cellular contents, cell death |
| Echinocandins (e.g., Caspofungin) | β-(1,3)-D-glucan synthase | Inhibition of cell wall biosynthesis | Osmotic instability, cell lysis, hyphal swelling |
| This compound | Unknown | Unknown | Hyphal growth inhibition, irregular hyphal swelling |
The hyphal swelling induced by this compound is phenotypically similar to the effects of echinocandins, which disrupt cell wall integrity. This observation provides a strong rationale for investigating components of the cell wall synthesis pathway as potential targets for this compound.
Experimental Protocols for Target Validation
Validating the specific molecular target of a novel compound like this compound requires a multi-pronged approach. Below are detailed methodologies for key experiments that can be employed to elucidate its mechanism of action.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays
Objective: To quantify the antifungal potency of this compound against a panel of fungal pathogens.
Protocol:
-
Fungal Strains: A selection of clinically relevant and model fungal species (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, and Cochliobolous lunata).
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized fungal suspension.
-
Incubate at the optimal temperature for each fungal species for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that visibly inhibits fungal growth.
-
To determine the MFC, subculture aliquots from wells with no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar.
-
Fungal Cell Viability Assay
Objective: To determine whether this compound is fungistatic or fungicidal.
Protocol:
-
Method: Propidium iodide (PI) staining followed by flow cytometry.
-
Treat fungal cells with this compound at concentrations around the MIC.
-
At various time points, stain the cells with PI, which only enters cells with compromised membranes.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of non-viable (PI-positive) cells.
-
Cell Wall Integrity Assay
Objective: To investigate if this compound disrupts the fungal cell wall.
Protocol:
-
Method: Sorbitol protection assay.
-
Grow fungal cells in the presence of sub-lethal concentrations of this compound with and without an osmotic stabilizer (e.g., 1.2 M sorbitol).
-
Monitor fungal growth over time.
-
If this compound targets the cell wall, the presence of sorbitol will rescue the growth inhibition, indicating that the compound's effect is due to osmotic stress resulting from a weakened cell wall.
-
Ergosterol Biosynthesis Inhibition Assay
Objective: To determine if this compound affects the ergosterol biosynthesis pathway.
Protocol:
-
Method: Sterol quantification by UV-spectrophotometry or GC-MS.
-
Treat fungal cells with this compound.
-
Extract sterols from the fungal cells.
-
Analyze the sterol composition and quantify the amount of ergosterol. A decrease in ergosterol levels compared to untreated controls would suggest inhibition of this pathway.
-
Visualizing Potential Pathways and Workflows
To conceptualize the potential mechanisms and experimental approaches, the following diagrams are provided.
Caption: Potential targets of this compound compared to major antifungal classes.
Caption: A logical workflow for the validation of this compound's target.
The presented information underscores the potential of this compound as a novel antifungal candidate. The characteristic hyphal swelling it induces provides a valuable starting point for targeted mechanistic studies. By employing the outlined experimental protocols, researchers can systematically investigate and validate its specific molecular target, paving the way for its potential development as a next-generation antifungal therapeutic.
Safety Operating Guide
Navigating the Disposal of Pyrenolide C: A Guide for Laboratory Professionals
The proper disposal of Pyrenolide C, a compound utilized in research and drug development, requires adherence to safety protocols designed to mitigate potential environmental and health risks. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the substance as a potentially hazardous material. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.
Quantitative Data Summary
Without a specific Safety Data Sheet for this compound, quantitative data regarding its physical and chemical properties are not available. In such cases, it is standard practice to handle the compound with the assumption that it may possess hazardous characteristics. The following table outlines the typical data that would be found in an SDS, highlighting the information that is currently unknown for this compound.
| Property | Value |
| GHS Hazard Classification | Data not available. Treat as hazardous. |
| Signal Word | Data not available. |
| Hazard Statements | Data not available.[1] |
| Precautionary Statements | Data not available.[1] |
| Flash Point | Data not available. |
| Boiling Point | Data not available. |
| LD50 (Oral, Dermal, Inhalation) | Data not available. |
| Environmental Hazards | Data not available.[2] |
Experimental Protocols: Disposal of this compound
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound in a laboratory setting. This protocol is based on general guidelines for the disposal of chemical waste and should be performed in consultation with your institution's Environmental Health and Safety (EHS) office.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[2][3]
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[4]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste.
3. Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
Store the sealed container in a designated waste accumulation area.
4. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a compatible, sealed, and leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
Store the container in a secondary containment bin in a designated waste accumulation area.
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected depending on local regulations.[5]
-
After rinsing, deface the label on the container and dispose of it as instructed by your EHS office.
6. EHS Consultation and Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with a complete list of the waste being disposed of.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrenolide C
For researchers, scientists, and drug development professionals, the safe handling of novel compounds is paramount. In the absence of a specific Safety Data Sheet (SDS) for Pyrenolide C, a conservative approach, treating the substance as potentially hazardous, is essential to ensure personnel safety and prevent contamination. This guide provides a framework for the safe handling, storage, and disposal of this compound, drawing upon established protocols for managing compounds with unknown toxicity.
Hazard Assessment and Control
Given the lack of specific toxicity data for this compound, a thorough risk assessment is the critical first step before any handling.[1][2][3] This involves evaluating the potential routes of exposure—inhalation, skin contact, and ingestion—and implementing control measures to minimize these risks.[4] The primary methods for hazard control, in order of preference, are elimination, substitution, engineering controls, administrative controls, and finally, personal protective equipment (PPE).[5][6]
Engineering Controls: All work with this compound, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[7] For potent compounds, operations should ideally be performed under negative pressure to prevent the escape of airborne particles.[7]
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear standard operating procedures (SOPs) for handling, storage, and waste disposal must be established and followed.[8] It is also crucial to designate specific areas and equipment for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical final layer of defense. For a compound with unknown hazards like this compound, a comprehensive PPE ensemble is required.[9][10][11]
| PPE Component | Specification and Use |
| Hand Protection | Double gloving is recommended. Wear a pair of disposable nitrile gloves as a minimum.[9] For chemicals of unknown toxicity, a flexible laminate glove under a pair of heavy-duty, chemically resistant outer gloves is advised.[5] Gloves should be changed immediately if contaminated. |
| Eye and Face Protection | Chemical splash goggles are required for handling any liquids that may pose a splash hazard.[5][9] A face shield, worn in conjunction with goggles, provides an additional layer of protection, especially when handling larger quantities or during procedures with a high risk of splashing.[9][11] |
| Body Protection | A lab coat is the minimum requirement.[9][10] For potent compounds, a disposable full-body suit (e.g., Tyvek) should be used to prevent skin contact.[12] Flame-resistant lab coats should be worn if flammable solvents are in use.[6] |
| Respiratory Protection | When working outside of a fume hood is unavoidable, or if there is a risk of aerosol generation, respiratory protection is necessary. An appropriate NIOSH-approved respirator, such as a filtering facepiece respirator (FFR) or an elastomeric half-mask respirator, should be used.[10][11] For highly potent compounds, a powered air-purifying respirator (PAPR) offers a higher level of protection.[12] |
| Foot Protection | Closed-toe shoes are a minimum requirement in any laboratory setting.[9][10] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling this compound, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available. Review the experimental protocol and the established SOPs.
-
Weighing and Aliquoting: Conduct all weighing and preparation of stock solutions within a chemical fume hood or glove box to contain any airborne powder.
-
Experimental Procedures: Perform all experimental manipulations within the designated and controlled environment.
-
Decontamination: After handling, decontaminate all surfaces and equipment. For potent compounds, a specific cleaning procedure should be validated.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination, typically by removing gloves first, followed by the lab coat or disposable suit, and then eye and face protection. Wash hands thoroughly after removing all PPE.
Disposal Plan
All waste contaminated with this compound, including disposable PPE, consumables, and excess chemical, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing the Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling a compound with unknown hazards, from initial preparation to final disposal.
Caption: Workflow for Handling Compounds with Unknown Hazards.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Hazard Assessment and Risk Minimization | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. crbgroup.com [crbgroup.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. westlab.com [westlab.com]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
